Isobutyl laurate
Description
Historical Context and Evolution of Research on Short-Chain Esters
The study of esters, a class of chemical compounds derived from the reaction of an acid with an alcohol, has a rich history. teachy.appaakash.ac.in Initially, research focused on the isolation and identification of naturally occurring esters, many of which are responsible for the characteristic fragrances and flavors of fruits and flowers. libretexts.orgpressbooks.pub This led to their widespread use in the fragrance, food, and cosmetic industries. teachy.apposti.gov
The industrial production of esters, including short-chain esters, has traditionally been achieved through chemical esterification, often using an acid catalyst. mdpi.com Over the past few decades, there has been a significant shift towards biocatalytic routes, particularly using immobilized lipases, as a more sustainable and "greener" alternative. mdpi.com This evolution in research has been driven by the desire for more environmentally friendly processes and the production of "natural" esters, which are in high demand. osti.gov Research has explored various parameters to optimize these enzymatic syntheses, including temperature, enzyme concentration, and the molar ratio of reactants. nih.govresearchgate.net
Academic Significance and Research Gaps in Ester Chemistry
The academic significance of esters is vast, spanning organic chemistry, biochemistry, and materials science. fiveable.memdpi.com They are fundamental building blocks in organic synthesis and are key components in many biologically important molecules. pressbooks.pubfiveable.me The study of esterification and hydrolysis reactions continues to be a cornerstone of organic chemistry education and research. pressbooks.pubmdpi.com
Despite extensive research, several gaps remain in the field of ester chemistry. One significant challenge in the enzymatic synthesis of short-chain esters is the inhibition and inactivation of lipases by short-chain acids and alcohols, which can lead to longer reaction times and the need for organic solvents. mdpi.com Further research is needed to develop more robust and efficient biocatalysts. mdpi.com Additionally, while much is known about the synthesis of common esters, there is ongoing research into novel catalytic systems, including metal-free catalysts, to expand the range of esters that can be synthesized efficiently and sustainably. thechemicalengineer.comeurekalert.org A review of recent literature also points to a need for more kinetic and modeling studies to better understand and optimize ester production processes. scribd.com
Structural Characteristics of Isobutyl Laurate Pertinent to Advanced Chemical Research
This compound, with the chemical formula C16H32O2, is the ester formed from lauric acid and isobutanol. nist.gov Its structure consists of a 12-carbon lauryl chain attached to an isobutyl group via an ester linkage. This combination of a relatively long, straight fatty acid chain and a branched short-chain alcohol gives this compound specific physicochemical properties that are relevant to advanced research.
The molecular structure of this compound dictates its physical properties, such as its liquid state at room temperature, low volatility, and hydrophobic nature. These characteristics are crucial for its applications in various fields. In materials science, the self-assembly of alkyl esters like this compound is an area of interest, as their symmetry and chain length can affect crystal structure and thermo-mechanical properties. frontiersin.org The ester linkage itself is a key functional group that can undergo hydrolysis, a reaction that is fundamental to its biological activity and its role as a chemical intermediate. In biological systems, esters can be broken down by esterases, releasing the constituent alcohol and carboxylic acid.
Overview of Current Academic Research Trajectories for Alkyl Esters
Current academic research on alkyl esters is following several key trajectories. A major focus is on the development of sustainable and efficient synthesis methods. This includes the optimization of enzymatic catalysis using lipases to produce a wide range of esters, including flavor and fragrance compounds. mdpi.comresearchgate.netnih.gov Researchers are exploring different enzyme sources, immobilization techniques, and reaction conditions to improve yields and reaction rates. researchgate.netresearchgate.netingentaconnect.com For instance, studies have investigated the use of various microbial lipases for the synthesis of laurate esters and have explored the effects of parameters like temperature and molar ratios on the reaction outcome. nih.govresearchgate.net
Another significant area of research is the exploration of novel applications for alkyl esters. This includes their use as biofuels, green solvents, and as components in the formulation of pharmaceuticals and cosmetics. pressbooks.pubresearcher.life Research into the antimicrobial and antioxidant properties of certain alkyl esters is also an active field. researchgate.netagriculturejournals.czacs.org Furthermore, there is ongoing investigation into the fundamental chemistry of esters, including their combustion properties and their role in complex chemical processes. osti.gov The development of new, metal-free catalysts for transesterification reactions is also a promising area of research aimed at making ester synthesis more environmentally friendly. thechemicalengineer.comeurekalert.org
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H32O2 | nist.govnih.gov |
| Molecular Weight | 256.42 g/mol | nih.govechemi.com |
| Appearance | Colorless to light yellow clear liquid | thegoodscentscompany.com |
| Boiling Point | 296-297 °C at 760 mmHg | thegoodscentscompany.com |
| Flash Point | 150 °C | echemi.com |
| Specific Gravity | 0.852 - 0.861 @ 25 °C | thegoodscentscompany.com |
| Refractive Index | 1.428 - 1.436 @ 20 °C | thegoodscentscompany.com |
| CAS Number | 37811-72-6 | nist.govnih.govechemi.com |
Comparative Properties of Laurate Esters
| Property | This compound | Methyl Laurate | Stearyl Laurate | Isoamyl Laurate |
| Molecular Formula | C₁₆H₃₂O₂ | C₁₃H₂₆O₂ | C₃₀H₆₀O₂ | C₁₇H₃₄O₂ |
| Molecular Weight ( g/mol ) | 256.43 | 214.35 | 456.81 | 270.45 |
| Primary Applications | Cosmetics, flavors | Biodiesel, solvents | Cosmetics, thickeners | Cosmetics, skin-softening |
Source:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15(2)3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFOMJOELAAHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191252 | |
| Record name | Isobutyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37811-72-6 | |
| Record name | Isobutyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37811-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037811726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37811-72-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Isobutyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191252 | |
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| Record name | Isobutyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.778 | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Isobutyl Laurate
Conventional Esterification Pathways and Optimization
The primary route for synthesizing isobutyl laurate is the direct esterification of lauric acid with isobutanol. This reaction is a reversible, equilibrium-limited process where water is formed as a byproduct. athabascau.ca To enhance the yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using an excess of one of the reactants, usually the alcohol, or by continuously removing the water produced during the reaction. athabascau.ca
Fischer Esterification Modifications and Enhancements
The Fischer-Speier esterification is the classic method for producing esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.cayoutube.com In the synthesis of this compound, this involves reacting lauric acid with isobutanol in the presence of a strong acid catalyst.
Catalysts and Conditions: Commonly used catalysts are strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under reflux conditions, which facilitates the removal of water and drives the reaction forward. operachem.com To prevent the reverse reaction (hydrolysis), it is crucial to use a dry acid catalyst; for instance, dry hydrochloric acid can be generated in situ from acetyl chloride and ethanol. youtube.com
Optimization Strategies: To maximize the conversion of lauric acid to this compound, several strategies can be employed. Using a large excess of isobutanol shifts the reaction equilibrium according to Le Châtelier's Principle. athabascau.ca Another effective method is the removal of water as it forms, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. operachem.com The progress of the reaction and the quantification of the yield are often monitored using techniques like gas chromatography (GC).
| Parameter | Typical Condition/Value | Purpose | Reference |
|---|---|---|---|
| Reactants | Lauric Acid and Isobutanol | Starting materials for this compound. | |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To accelerate the rate of reaction. | |
| Reactant Molar Ratio (Alcohol:Acid) | Excess alcohol (e.g., >3:1) | Shift equilibrium towards product formation. | athabascau.ca |
| Temperature | Reflux temperature of the solvent/alcohol | To increase reaction rate and remove water. | |
| Water Removal | Dean-Stark trap, molecular sieves | To prevent hydrolysis and drive the reaction forward. | operachem.com |
Transesterification Routes for this compound Synthesis
Transesterification is an alternative pathway for the synthesis of this compound. This process involves the reaction of an existing ester, such as methyl laurate or ethyl laurate, with isobutanol in the presence of a catalyst. usm.my The isobutyl group from the alcohol displaces the methyl or ethyl group of the initial ester, forming this compound and a different alcohol (methanol or ethanol) as a byproduct.
This method can be catalyzed by both acids and bases. usm.my For instance, sodium methoxide (B1231860) is a common catalyst for the transesterification of methyl laurate with isobutanol. While less common for this specific ester, transesterification is a significant industrial process, particularly in the production of biodiesel from vegetable oils. google.com The reaction can also be catalyzed by lipases, offering a biocatalytic route to ester production. researchgate.net
Catalytic Systems for Esterification (Homogeneous vs. Heterogeneous Catalysis)
The choice of catalyst is critical in the synthesis of this compound. Catalysts are broadly classified as either homogeneous or heterogeneous.
Homogeneous Catalysis: In this system, the catalyst exists in the same phase as the reactants, typically a liquid phase. chembam.comwiley-vch.de Strong acids like H₂SO₄ are common homogeneous catalysts for esterification. operachem.com They offer high catalytic activity and good contact with reactants, leading to high reaction rates. chembam.comethz.ch However, a major drawback is the difficulty in separating the catalyst from the reaction products, which can lead to corrosion issues, environmental concerns, and complex purification steps. ethz.chntnu.no
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. chembam.comresearchgate.net This approach simplifies catalyst recovery (e.g., through filtration), allowing for easy recycling and reducing downstream processing costs. chembam.com Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal-organic frameworks are examples of heterogeneous catalysts used in esterification. ntnu.no While they offer process advantages, they may sometimes exhibit lower activity or be susceptible to deactivation due to issues like limited surface area or pore diffusion limitations. chembam.comethz.ch
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |
|---|---|---|---|
| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid catalyst in liquid reactants) | chembam.comwiley-vch.de |
| Catalyst Examples | H₂SO₄, p-TsOH | Ion-exchange resins, Zeolites, MOFs | operachem.com |
| Advantages | High activity, high selectivity, mild reaction conditions. | Easy separation and recycling, reduced corrosion and environmental issues. | chembam.comethz.ch |
| Disadvantages | Difficult to separate from products, potential for corrosion, expensive recycling. | Potentially lower activity, mass transfer limitations, catalyst deactivation. | chembam.comethz.chntnu.no |
Understanding the kinetics of the acid-catalyzed esterification of lauric acid and isobutanol is essential for reactor design and process optimization. The reaction mechanism, particularly with heterogeneous catalysts, can be complex. For the esterification of propionic acid with isobutanol using Amberlyst-15, a solid acid catalyst, the mechanism was found to follow the Eley-Rideal model. ntnu.no In this model, one reactant (propionic acid) adsorbs onto the catalyst surface and is protonated, after which it reacts with the other reactant (isobutanol) from the bulk liquid phase. The surface reaction is often the rate-limiting step. ntnu.no
Kinetic studies for similar esterification reactions, such as lauric acid with lauryl alcohol, have been described by a Ping-Pong Bi-Bi mechanism, which can include inhibition by the alcohol substrate at high concentrations. The activation energy for the esterification of propionic acid with isobutanol was determined to be 42.5 kJ/mol. ntnu.no Such kinetic models help in predicting reaction rates under various conditions of temperature, catalyst loading, and reactant concentrations.
Recent research has focused on advanced heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) for esterification reactions.
Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them effective catalysts for various organic transformations, including esterification. mdpi.comrsc.org Zeolites like Beta zeolite have been shown to be active catalysts for esterification reactions. mdpi.com Their catalytic performance can be tuned by modifying properties such as the Si/Al ratio, which affects acidity, and by creating hierarchical pore structures to overcome diffusion limitations. mdpi.comresearchgate.net Iron-modified Beta zeolite has been reported as an efficient catalyst for the synthesis of methyl laurate. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, resulting in highly porous structures with exceptionally large surface areas. ijesd.orgmdpi.com These properties make them promising candidates for catalysis. MOFs such as MOF-808, ZIF-8, and MIL-125 have been investigated as solid acid catalysts for the esterification of fatty acids like oleic acid with methanol (B129727). ijesd.orgijesd.org The catalytic activity of MOFs can be tuned by altering the metal centers or organic linkers. researchgate.net For instance, sulfating MOF-808 has been shown to significantly increase its Brønsted acidity and catalytic performance in the esterification of levulinic acid. mdpi.com
Ionic liquids (ILs) have emerged as environmentally friendly alternatives to conventional organic solvents and catalysts in chemical synthesis. They are salts with low melting points that can act as both the solvent and the catalyst in esterification reactions. researchgate.netnih.gov Brønsted acidic ionic liquids, such as those based on imidazolium (B1220033) or pyrrolidonium cations with a hydrogen sulfate (B86663) anion, have been successfully used to catalyze the esterification of lauric acid with methanol to produce methyl laurate. researchgate.net
In one study, the ionic liquid [C₃SO₃Hnhp]HSO₄ was found to be a highly effective catalyst for this reaction, achieving a lauric acid conversion of 95.33% under optimized conditions (70 °C, 1-hour reaction time, 9:1 methanol to lauric acid molar ratio). researchgate.net A key advantage of using ionic liquids is their potential for recycling and reuse, which was demonstrated over multiple cycles with minimal loss of catalytic activity. researchgate.netrsc.org
| Catalytic System | Catalyst Example | Reactants | Key Finding | Reference |
|---|---|---|---|---|
| Zeolite | Iron-modified Beta zeolite | Lauric acid, Methanol | Demonstrated to be an efficient catalyst for methyl laurate synthesis. | researchgate.net |
| MOF | MOF-808, ZIF-8, MIL-125 | Oleic acid, Methanol | Showed higher catalytic activity than conventional alumina (B75360) catalysts. | ijesd.orgijesd.org |
| Ionic Liquid | [C₃SO₃Hnhp]HSO₄ | Lauric acid, Methanol | Achieved 95.33% conversion; catalyst remained highly active after 5 cycles. | researchgate.net |
Zeolite and Metal-Organic Framework (MOF) Catalysis in this compound Production
Biocatalytic Synthesis of this compound
The pursuit of sustainable and environmentally benign chemical processes has propelled the exploration of biocatalysis as a powerful alternative to conventional chemical synthesis. preprints.org The enzymatic production of esters like this compound offers significant advantages, including milder reaction conditions, high selectivity, reduced energy consumption, and the generation of purer products with fewer by-products. preprints.org This approach aligns closely with the principles of green chemistry, utilizing biological catalysts, primarily lipases, to achieve efficient esterification. mdpi.comscispace.com
Enzymatic Esterification Using Lipases
Enzymatic esterification is the most prominent biocatalytic route for this compound synthesis. The reaction involves the direct esterification of lauric acid with isobutanol, catalyzed by a lipase (B570770) enzyme. Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are exceptionally effective for this transformation due to their ability to function in non-aqueous or low-water environments, which shifts the reaction equilibrium towards synthesis rather than hydrolysis. mdpi.comsemanticscholar.org The catalytic mechanism typically follows a Ping-Pong Bi-Bi model, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester product. biointerfaceresearch.comresearchgate.net
The selection of a suitable lipase is a critical first step in developing an efficient biocatalytic process. Lipases from various microbial sources exhibit different specificities, stabilities, and catalytic efficiencies. Consequently, screening multiple commercial and non-commercial lipases is essential to identify the optimal biocatalyst for this compound synthesis.
Research on analogous ester syntheses shows that lipases from Candida antarctica (specifically the immobilized form, Novozym 435), Candida rugosa (CRL), and various Pseudomonas species are frequently effective. semanticscholar.orgmdpi.com For the synthesis of isopropyl myristate, a similar fatty acid ester, Novozym 435 showed superior conversion (87.65%) compared to other lipases like Lipozyme TLIM and Lipozyme RMIM, which yielded no conversion under the tested conditions. researchgate.net In a direct study on this compound synthesis, a lipase isolated from an oil-contaminated site, identified as Staphylococcus epidermidis KX781317, was successfully used. nih.gov The choice of enzyme is often dictated by its activity towards the specific substrates (lauric acid and isobutanol), its stability under operational conditions, and its cost-effectiveness. researchgate.net
Table 1: Screening of Various Lipases for Ester Synthesis
| Lipase Source | Substrates | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica (Novozym 435) | Myristic acid + Isopropyl alcohol | Highest conversion (87.65%) among tested commercial lipases. researchgate.net | researchgate.net |
| Staphylococcus epidermidis | Waste Frying Oil (containing lauric acid) + Isobutanol | Effectively catalyzed the formation of this compound and isobutyl myristate. nih.gov | nih.gov |
| Candida rugosa (CRL) | Naproxen methyl ester | Effective for kinetic resolution via hydrolysis, demonstrating its catalytic activity. mdpi.com | mdpi.com |
To improve the economic viability and operational stability of the biocatalyst, lipases are commonly immobilized on solid supports. mdpi.commdpi.com Immobilization facilitates easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and allowing for the development of continuous processes. mdpi.comtudelft.nl Furthermore, immobilization can enhance the enzyme's stability against temperature, pH, and organic solvents, and in some cases, even improve its catalytic activity. semanticscholar.orgmdpi.com
Several immobilization strategies have been successfully employed:
Adsorption on Hydrophobic Supports: Lipases can be immobilized via interfacial activation on hydrophobic matrices like poly(styrene-divinylbenzene) (PSty-DVB) or modified magnetic silica (B1680970). semanticscholar.orgmdpi.com This method is particularly effective for lipases as it can induce a hyperactivated state of the enzyme. mdpi.com
Covalent Bonding: In one study, lipase from S. epidermidis was covalently immobilized on citric acid-coated magnetic nanoparticles (MNPs). nih.gov This technique provided high immobilization efficiency (98.21%) and allowed for simple magnetic separation of the biocatalyst for reuse. nih.gov The covalent linkage often results in a more stable biocatalyst by preventing enzyme leaching. nih.gov
Entrapment: Lipases can be entrapped within the pores of materials like silica aerogels. Rhizopus oryzae lipase immobilized on silica aerogel was successfully used for butyl laurate synthesis and could be reused for 26 cycles without a significant loss of activity. researchgate.net
Optimizing reaction parameters is essential to maximize the conversion yield and reaction rate. Statistical methods like Response Surface Methodology (RSM) are often employed to study the interactive effects of multiple variables and identify the optimal conditions. researchgate.net
Temperature: Lipase activity is highly temperature-dependent. For the synthesis of this compound using lipase-conjugated magnetic nanoparticles, the optimal temperature was found to be 35 °C. nih.gov In an analogous synthesis of isopropyl laurate, the optimal temperature was higher, at 60 °C. Temperatures above the optimum can lead to enzyme denaturation and loss of activity. nih.gov
pH (Water Activity): For immobilized enzymes, the pH of the solution used during the immobilization process can affect the enzyme's final activity. The lipase from S. epidermidis showed an optimal pH of 7. nih.gov In the reaction medium itself, which is often solvent-free, the concept of water activity is more relevant than pH. Water is a product of esterification, and its removal (e.g., using molecular sieves) is crucial to shift the equilibrium towards the ester product and prevent hydrolysis.
Solvent Effects: While many modern processes aim for solvent-free systems to increase greenness and simplify downstream processing, the choice of solvent can be critical. preprints.org In a screening of organic solvents for this compound synthesis, isobutanol itself served as an effective solvent medium, yielding the highest ester production (81%) compared to other alcohols. nih.gov When solvents are used, non-polar solvents with a high log P value are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity. researchgate.net
Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol, is often used to drive the reaction forward. For this compound synthesis, a waste frying oil to isobutanol ratio of 1:2 was found to be effective. nih.gov In a similar system for isopropyl laurate, a much higher molar ratio of alcohol to acid (15:1) was optimal.
Table 2: Optimized Conditions for Lipase-Catalyzed Ester Synthesis
| Parameter | Optimized Value (this compound) nih.gov | Optimized Value (Isopropyl Laurate Analogue) |
|---|---|---|
| Enzyme | S. epidermidis lipase on MNPs | Novozym 435 |
| Temperature | 35 °C | 60 °C |
| pH (Immobilization) | 7.0 | N/A |
| Molar Ratio (Oil/Acid:Alcohol) | 1:2 | 1:15 (Lauric Acid:IPA) |
| Enzyme Load | Proportional to ester formation | 4% (w/w) |
| Water Removal | N/A (Isobutanol as solvent) | 10% (w/w) molecular sieves |
| Reaction Time | N/A | 2.5 hours |
Enzyme Immobilization Techniques for Enhanced Catalytic Activity
Whole-Cell Biotransformation Approaches
An alternative to using isolated enzymes is whole-cell biotransformation. This approach utilizes entire microbial cells (often genetically modified) as catalysts. google.com The key advantage is that the cells already contain the necessary enzymes and cofactors in their natural environment, which can improve stability and simplify the process by eliminating the need for costly enzyme purification. google.com
For ester synthesis, a whole-cell system might involve using a microorganism like E. coli engineered to express a specific lipase. The cells would be grown and then directly added to the reaction mixture containing lauric acid and isobutanol. The uptake of substrates and excretion of the this compound product would occur across the cell membrane. This methodology has been explored for producing various chemicals, including alcohols and esters, and it can be particularly cost-effective for large-scale production. google.comgoogle.com
Green Chemistry Principles in Biocatalytic Synthesis
The biocatalytic synthesis of this compound is a prime example of the application of green chemistry principles. mdpi.comscispace.com This approach offers a more sustainable and environmentally friendly process compared to traditional chemical catalysis, which often relies on harsh conditions and strong acid catalysts. preprints.org
Table 3: Alignment of Biocatalytic Synthesis with Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Biocatalysis | Reference |
|---|---|---|
| 1. Waste Prevention | High selectivity of lipases minimizes byproduct formation and reduces waste streams. | scispace.com |
| 2. Atom Economy | Direct esterification has a high atom economy, with water as the only theoretical byproduct. | mdpi.com |
| 5. Safer Solvents & Auxiliaries | Reactions can be performed in solvent-free systems, using one of the substrates (isobutanol) as the solvent, or in benign solvents like supercritical CO2. preprints.orgnih.govresearchgate.net | preprints.orgnih.gov |
| 6. Design for Energy Efficiency | Biocatalysis operates under mild conditions (e.g., 35-60 °C), significantly reducing energy consumption compared to high-temperature chemical methods. tudelft.nl | tudelft.nl |
| 7. Use of Renewable Feedstocks | Enzymes are renewable biocatalysts. Substrates can be derived from renewable sources, such as using waste frying oil as a source of lauric acid. scispace.comnih.gov | scispace.comnih.gov |
| 9. Catalysis | Utilizes highly efficient lipase catalysts instead of stoichiometric and often corrosive acid catalysts. Immobilized enzymes can be reused multiple times. scispace.comresearchgate.net | scispace.comresearchgate.net |
By embracing these principles, the biocatalytic production of this compound not only yields a high-quality product but also contributes to a more sustainable chemical industry. mdpi.comtudelft.nl
Non-Conventional Synthesis Methods
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including the esterification of lauric acid to produce esters like this compound. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time and often an increase in product yield compared to conventional heating methods. acs.orgmdpi.com The mechanism involves the interaction of microwaves with polar molecules in the reaction, causing rapid rotation and friction, which generates heat. acs.orgresearchgate.net This localized heating enhances the collision frequency of molecules and can increase enzyme activity in biocatalyzed reactions. researchgate.net
Research into the lipase-catalyzed esterification of lauric acid with various alcohols under microwave irradiation has demonstrated the viability of this method. researchgate.netscielo.org.mx In studies using immobilized lipases such as Novozym 435, microwave heating has been shown to dramatically shorten reaction times from hours to minutes. For instance, the synthesis of ethyl laurate achieved 98% conversion in just 10 minutes under microwave irradiation, whereas conventional heating required 4 hours to reach 92% conversion. mdpi.com The use of microwaves can also reduce the inhibition of the enzyme by the alcohol substrate. researchgate.net
Optimization studies have identified key parameters that influence the efficiency of microwave-assisted esterification, including microwave power, reaction temperature, catalyst loading, and the molar ratio of reactants. acs.orgredalyc.org While higher microwave power can initially increase the reaction rate, excessive power may lead to enzyme deactivation. acs.org The stability of the biocatalyst under microwave conditions is a critical factor, with some studies noting minor structural changes to the enzyme support after exposure to irradiation. researchgate.netredalyc.org
| Ester | Catalyst | Reaction Time (Microwave) | Conversion/Yield (Microwave) | Reaction Time (Conventional) | Conversion/Yield (Conventional) | Reference |
|---|---|---|---|---|---|---|
| Ethyl laurate | Lipase | 10 min | 98% | 4 h | 92% | mdpi.com |
| Butyl laurate | Novozym 435 | 5 min | >40% | 6 h | 98% | scielo.org.mx |
| Various n-alcohol laurates | Novozym 435 | Not specified | High yields | 6 h | 72-98% (at 45-55°C) | researchgate.netscielo.org.mx |
| Isopropyl myristate (analogue) | Lipase | 1 min | 94.5% | Not specified | Not specified | acs.org |
Ultrasound-assisted synthesis, or sonochemistry, is another innovative technique that enhances the rate of esterification reactions. This method applies high-frequency sound waves (>16 kHz) to the reaction medium, which induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. biointerfaceresearch.commdpi.com This phenomenon generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces and micro-mixing. mdpi.commdpi.com These effects overcome mass transfer limitations, especially in heterogeneous systems, and accelerate the reaction rate. acs.org
The application of ultrasound to the esterification of fatty acids has proven highly effective, significantly reducing reaction times and increasing yields. biointerfaceresearch.comresearchgate.net For the synthesis of tertiary butyl laurate, ultrasonic irradiation for 15 minutes at room temperature resulted in yields that were 2% to 10% higher than those obtained through conventional heating methods that required 2 hours at 67-70°C. biointerfaceresearch.com The advantages of this "green" method include substantial energy savings due to lower temperatures and shorter durations. biointerfaceresearch.com
In enzyme-catalyzed systems, ultrasound assistance is particularly beneficial for overcoming the mutual immiscibility of substrates, such as fatty acids and polyols, in solvent-free conditions. nih.gov The intense mixing generated by cavitation ensures that the substrate molecules are efficiently transported to the enzyme's active site. nih.gov However, the intensity of the ultrasound must be carefully controlled, as excessively high power can damage the enzyme's structure, while low intensity may not be sufficient to induce the required cavitation. mdpi.comresearchgate.net Studies on analogous esters have shown that optimizing parameters like ultrasound power, duty cycle, temperature, and enzyme loading can lead to conversions as high as 96% in 3 hours, compared to 10 hours for silent (non-ultrasound) reactions. researchgate.net
| Ester | Catalyst | Reaction Time (Ultrasound) | Yield/Conversion (Ultrasound) | Reaction Time (Conventional) | Yield/Conversion (Conventional) | Reference |
|---|---|---|---|---|---|---|
| t-Butyl laurate | H₂SO₄ | 15 min | 2-10% higher yield | 2 h | Baseline yield | biointerfaceresearch.com |
| Isoamyl butyrate (B1204436) (analogue) | Novozym 435 | 3 h | 96% | 10 h | Not specified | researchgate.net |
| Citronellol laurate (analogue) | Novozym 435 | 40 min | 96.43% | Not specified | Not specified | researchgate.net |
| Xylityl laurate (analogue) | Immobilized lipase | 90 min | ~95% | Not specified | Not specified | nih.gov |
Flow chemistry, or continuous manufacturing, represents a fundamental shift from traditional batch production. In this approach, reactants are continuously pumped through a reactor, where the reaction occurs in a flowing stream. seqens.comaurigeneservices.com This technology offers numerous advantages for ester synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. aurigeneservices.comcordenpharma.comresearchgate.net
The esterification of long-chain fatty acids with alcohols has been successfully demonstrated in continuous flow systems, often using fixed-bed reactors packed with a solid acid catalyst. csic.es This setup allows for the production of esters with high yields and selectivity. For example, the esterification of lauric acid with 2-ethylhexanol using an Amberlyst-16 catalyst in a flow reactor achieved over 98% conversion and yield at 140°C. csic.es A key benefit of flow chemistry is the dramatic reduction in reaction time, cutting processes that take hours in batch mode down to minutes. acs.orgnih.gov
Continuous processes also improve sustainability by reducing solvent usage and energy consumption. seqens.comnih.gov The smaller reactor volumes and high surface-to-volume ratios inherent in flow systems allow for better temperature control, making the process safer, especially for highly exothermic reactions. cordenpharma.com By enabling on-demand production and reducing idle time, flow chemistry provides a more competitive and environmentally friendly alternative to batch manufacturing for compounds like this compound. seqens.com
| Reactants | Catalyst | Reactor Type | Reaction Time | Temperature | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Lauric acid + 2-Ethylhexanol | Amberlyst-16 | Fixed-bed reactor | Residence time dependent (e.g., ~6.6 min based on flow rate) | 140°C | >98% | csic.es |
| Long-chain acids + alcohols | Heterogeneous acid catalyst | Not specified | 30 min | 55°C | High yields | acs.orgnih.gov |
| Free fatty acids + Methanol | H₂SO₄ | Rotating packed bed | 0.22–1.46 min (Hydraulic retention time) | 21–60°C | Up to 96.6% | acs.org |
| Octanoic acid + 2-EHA | PAFR solid catalyst | Tubular reactor | Residence time dependent (flow rate 0.15 ml/min) | Not specified | 90-95% | csic.es |
Elucidation of Chemical Reactivity and Degradation Pathways of Isobutyl Laurate
Hydrolytic Stability and Kinetics
Hydrolysis is a key degradation reaction for isobutyl laurate, where the ester bond is cleaved by water to yield lauric acid and isobutanol. This reaction can be catalyzed by acids, bases, or enzymes. The rate and mechanism of hydrolysis are significantly influenced by the catalyst, temperature, and pH of the surrounding medium. science.gov
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of esters like this compound is a reversible process that ultimately reaches an equilibrium state. libretexts.org The reaction is typically performed by heating the ester with a dilute mineral acid, such as sulfuric or hydrochloric acid, which acts as the catalyst. libretexts.org The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺) from the acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, eliminating a molecule of isobutanol.
Deprotonation : The final step is the deprotonation of the resulting protonated lauric acid by a water molecule, which regenerates the acid catalyst (H₃O⁺) and forms the final carboxylic acid product. libretexts.org
Base-Catalyzed Hydrolysis Kinetics
Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible reaction that goes to completion. The kinetics generally follow a second-order rate law, being first order in both the ester and the hydroxide (B78521) ion concentration. rsc.org The reaction mechanism proceeds as follows:
Nucleophilic Attack : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.
Formation of a Tetrahedral Intermediate : This attack results in the formation of a negatively charged tetrahedral intermediate.
Elimination of the Alkoxide : The intermediate collapses, and the isobutoxide ion (⁻O-CH₂(CH₃)₂) is eliminated as the leaving group.
The rate of base-catalyzed hydrolysis is influenced by factors such as pH and temperature. science.govnih.gov Due to the difficulty and long timescales required for experimental determination, in silico and quantum chemical models are sometimes employed to predict the second-order base-catalyzed hydrolysis kinetics (k_B_) for esters. nih.gov
Enzymatic Hydrolysis by Esterases and Lipases
In biological systems, the hydrolysis of this compound is efficiently catalyzed by enzymes, specifically esterases and lipases. europa.eu These enzymes, belonging to the family of hydrolases, cleave the ester bond to produce lauric acid and isobutanol. europa.euhelierscientific.com
Esterases (EC 3.1.1.1) generally hydrolyze water-soluble esters with short-chain fatty acids. researchgate.net
Lipases (EC 3.1.1.3) are a subclass of esterases that are particularly effective at hydrolyzing water-insoluble esters, such as those with long-chain fatty acids like lauric acid, at a lipid-water interface. researchgate.netresearchgate.net
Since this compound is derived from a 12-carbon fatty acid, it is a suitable substrate for lipases. researchgate.netresearchgate.net The enzymatic reaction is crucial for the metabolism of fatty acid esters in organisms. europa.eu The hydrolysis releases the fatty acid and alcohol, which can then be further metabolized for energy or other physiological processes. europa.eueuropa.eu The efficiency of enzymatic hydrolysis can be influenced by temperature and the specific enzyme used. For instance, studies on related esters have shown optimal temperatures for enzymatic synthesis (the reverse of hydrolysis) to be around 60°C.
Oxidation Reactions and Mechanisms
Beyond hydrolysis, this compound can undergo oxidative degradation, particularly when exposed to oxygen, heat, or ultraviolet (UV) radiation. This process involves the formation of radical intermediates and can lead to the deterioration of the compound. nih.govuniv-lille.fr
Autoxidation Pathways and Radical Intermediates
Autoxidation is a spontaneous, free-radical chain reaction that occurs in the presence of oxygen. While the ester group itself is relatively stable to oxidation, the methylene (B1212753) (-CH₂-) groups in the lauric acid chain, especially those adjacent to the ester group, can be susceptible to attack. The general mechanism involves three stages:
Initiation : An initiator (like heat or a metal catalyst) causes the abstraction of a hydrogen atom from the alkyl chain, forming an alkyl radical (R•).
Propagation : The alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. unibe.ch
Termination : The reaction terminates when two radicals combine to form a non-radical species.
The hydroperoxides formed during propagation are unstable and can decompose to form secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can affect the quality and properties of the material. univ-lille.fr The detection of specific radical intermediates like alkyl (R•), alkoxyl (C-O•), and peroxyl (C-OO•) radicals can be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy, confirming the radical-based mechanism. researchgate.net
Photo-oxidation and UV Degradation Studies
Exposure to ultraviolet (UV) radiation can initiate and accelerate the oxidative degradation of organic compounds, a process known as photo-oxidation. nih.gov The energy from UV light can lead to the formation of free radicals, which then initiate the autoxidation chain reaction described above. nih.govscience4heritage.org
Studies on various organic molecules, including those in cosmetic formulations, show that UV exposure can lead to significant degradation. nih.gov The process involves the absorption of UV photons, leading to the homolytic cleavage of C-H or C-C bonds to produce radicals. In the presence of oxygen, this leads to photo-oxidative degradation, resulting in the breakdown of the molecule and the formation of various byproducts. nih.govscience.gov For fatty acid esters, UV radiation can accelerate the oxidation process, impacting the stability of products containing them. europa.eu High-intensity UV light is a known method for oxidizing dissolved organic matter in water analysis, demonstrating its effectiveness in breaking down complex organic structures. researchgate.net
Role of Antioxidants in Preventing Ester Oxidation
The oxidation of esters like this compound is a free-radical chain reaction involving initiation, propagation, and termination steps, accelerated by factors such as heat, light, and the presence of metal catalysts. mdpi.com The process primarily targets the hydrocarbon chain, and while laurate is a saturated fatty acid ester, making it more stable than its unsaturated counterparts, it can still undergo oxidation under strenuous conditions. researchgate.net Antioxidants are crucial in mitigating this degradation by interrupting the chain reaction.
Antioxidants function primarily by two mechanisms:
Primary (Chain-Breaking) Antioxidants: These compounds, typically sterically hindered phenols like Butylated Hydroxytoluene (BHT), donate a hydrogen atom to lipid peroxyl radicals. This converts the highly reactive radical into a more stable hydroperoxide and forms an antioxidant radical that is too stable to continue the chain reaction.
Secondary (Preventive) Antioxidants: These work by non-radical-scavenging mechanisms, such as chelating metal ions that would otherwise catalyze oxidation.
Research on surrogate biodiesel systems, such as blends of methyl oleate (B1233923) and methyl laurate, demonstrates the quantitative effect of antioxidants. The addition of synthetic antioxidants can significantly prolong the oxidative stability, as measured by the oxidation induction period (OIP). bcrec.id For instance, studies show that adding antioxidants can increase the activation energy (Ea) of oxidation, indicating a more stable system. bcrec.id The effectiveness of an antioxidant is also linked to its chemical structure and its solubility and orientation in the lipid medium. mdpi.comvup.sk For example, the lipophilicity of rutin (B1680289) esters has been shown to influence their antioxidant capacity in different systems, with an optimal alkyl chain length enhancing performance in oil-based emulsions. vup.sk
Table 1: Effect of Antioxidants on the Oxidation Kinetics of a Methyl Laurate Blend
This table presents data from a study on a methyl oleate-methyl laurate blend, illustrating the impact of different antioxidants on the oxidation induction period (OIP) and the first-order rate constant (k) of oxidation.
| Antioxidant | Dose (ppm) | Temperature (°C) | OIP (hours) | Rate Constant (k, h⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|---|---|
| None | 0 | 110 | 2.5 | 0.85 | 27.0 |
| BHT | 100 | 110 | 4.8 | 0.45 | 52.1 |
| BHT | 200 | 110 | 6.2 | 0.32 | 68.4 |
| Ecotive™ | 100 | 110 | 7.5 | 0.28 | 48.9 |
| Ecotive™ | 200 | 110 | 9.1 | 0.21 | 61.2 |
Transesterification Reactions and Equilibrium Studies
Transesterification is a chemical reaction that modifies esters by exchanging their alcohol or acyl group. For this compound, this can occur in two primary ways: alcoholysis, where the isobutanol moiety is replaced by another alcohol, or acidolysis, where the laurate group is exchanged for another acyl group. This reaction is an equilibrium process and is fundamental in both the synthesis of this compound (e.g., from methyl laurate and isobutanol) and its conversion to other esters.
The reaction is typically catalyzed by an acid or a base. Common catalysts include sodium methoxide (B1231860) for base-catalyzed processes and strong mineral acids or, more recently, molecular iodine for acid-catalyzed reactions. researchgate.net The position of the equilibrium is governed by the relative concentrations of reactants and products. To drive the reaction toward the desired product, one of the products is typically removed from the reaction mixture as it forms, for example, through distillation.
Enzymatic transesterification using lipases has also been explored for the synthesis of laurate esters, offering milder reaction conditions. researchgate.net The equilibrium in these systems can be influenced by factors such as water activity and the choice of solvent. For instance, the transesterification of trilaurin (B1682545) with butanol has been demonstrated using Carica papaya lipase (B570770). researchgate.net
Table 2: Research Findings on Transesterification for Laurate Ester Synthesis
This table summarizes findings from various studies on the synthesis of laurate esters via transesterification, highlighting the reactants, catalysts, and key outcomes.
| Desired Ester | Reactants | Catalyst/Method | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Methyl laurate + Isobutanol | Sodium methoxide | An alternative route to direct esterification. | |
| This compound | Various fatty acids + Isobutanol | Molecular iodine | A mild, non-toxic method yielding good results for isobutyl dodecanoate. | researchgate.net |
| Butyl laurate | Trilaurin + Butanol | Carica papaya lipase | Achieved a 35% conversion yield at 30 °C. | researchgate.net |
| Fatty acid butyl esters | Beef Tallow + Iso-butanol | Supercritical conditions (catalyst-free) | Reaction explored at temperatures up to 420 °C. | mdpi.com |
Pyrolysis and Thermal Decomposition Pathways
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For fatty acid esters like this compound, thermal decomposition pathways are complex and lead to a variety of smaller molecules. Studies on model compounds such as fatty acid methyl esters (FAMEs) provide insight into these mechanisms. researchgate.netnih.gov Saturated esters are generally more thermally stable than unsaturated esters. researchgate.net
Key decomposition pathways predicted and observed for fatty acid esters include:
Methanol (B129727) Elimination: A low-energy pathway involving a four-center elimination to produce methanol and a corresponding ketene (B1206846) (RCH=C=O). nih.gov
Concerted Fragmentation: At higher temperatures, radical formation occurs, producing species such as alkyl radicals, CO, CO₂, and formaldehyde. nih.gov
Decarboxylation: The removal of CO₂ from the fatty acid moiety can occur, leading to the formation of long-chain alkanes. This has been observed in the heating of glycidyl (B131873) esters, where glycidyl palmitate produced pentadecane. tandfonline.com
Thermogravimetric analysis (TGA) of FAMEs shows that thermal decomposition occurs in distinct stages, with an initial phase corresponding to volatilization followed by the degradation of more thermally stable components at higher temperatures. aston.ac.ukakjournals.com For methyl esters from C6 to C14, the main decomposition process in differential thermogravimetry (DTG) occurs between 105–176 °C. akjournals.com
Table 3: Predicted and Observed Thermal Decomposition Products of Fatty Acid Esters
This table outlines the major products formed during the pyrolysis and thermal decomposition of various fatty acid esters, based on studies of model compounds.
| Model Compound(s) | Temperature Range | Major Decomposition Products | Primary Pathway | Reference |
|---|---|---|---|---|
| Methyl butanoate | Starts at 800 K (~527 °C) | Propyl ketene, Methanol | 4-center elimination | nih.gov |
| Methyl butanoate | Up to 1300 K (~1027 °C) | Propene, CO, CO₂, Formaldehyde, Methane | Radical fragmentation | nih.gov |
| Fatty Acid Methyl Esters (FAMEs) | >350 °C | Isomerized and hydrogenated FAMEs | Isomerization, Hydrogenation, Pyrolysis | researchgate.net |
| Glycidyl palmitate | 180 - 200 °C | Pentadecane, CO₂, Aldehydes, Polar compounds | Decarboxylation, Oxidation | tandfonline.com |
Biotransformation and Biodegradation Mechanisms
The breakdown of this compound in the environment and in biological systems is primarily an enzymatic process. The ester linkage is the initial point of attack, leading to the formation of its constituent alcohol and fatty acid, which are then further metabolized.
Microbial Degradation Pathways in Environmental Systems
In environmental systems such as soil and water, microorganisms are the principal agents of biodegradation for fatty acid esters. The process for this compound is expected to follow a well-established pathway for similar lipids.
Extracellular Hydrolysis: Microbes secrete extracellular lipase enzymes that hydrolyze the ester bond of this compound. This cleavage releases lauric acid and isobutanol into the environment. europa.eu
Uptake and Metabolism: The resulting lauric acid and isobutanol are small enough to be transported across the microbial cell membrane.
β-Oxidation of Lauric Acid: Inside the cell, lauric acid enters the β-oxidation pathway. This is a stepwise process where two-carbon units are cleaved from the fatty acid chain in the form of acetyl-CoA. europa.eu The acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate energy for the cell.
Metabolism of Isobutanol: Isobutanol is oxidized by alcohol and aldehyde dehydrogenases to isobutyraldehyde (B47883) and then to isobutyric acid, which can be further metabolized and enter central metabolic pathways.
The ultimate end products of this aerobic degradation are carbon dioxide and water, indicating complete mineralization. europa.eu
Table 4: Microbial Degradation Steps of this compound
This table outlines the sequential steps involved in the aerobic microbial breakdown of this compound in the environment.
| Step | Process | Key Enzymes | Products | Reference |
|---|---|---|---|---|
| 1 | Extracellular Hydrolysis | Lipases | Lauric acid + Isobutanol | europa.eu |
| 2 | β-Oxidation of Lauric Acid | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA | europa.eu |
| 3 | Metabolism of Isobutanol | Alcohol dehydrogenase, Aldehyde dehydrogenase | Isobutyric acid | europa.eu |
| 4 | Central Metabolism | Tricarboxylic Acid (TCA) Cycle Enzymes | CO₂ + H₂O + Biomass | europa.eu |
Enzymatic Biotransformation in Biological Systems
In biological systems, such as mammals, ingested this compound is readily metabolized. The biotransformation is initiated by hydrolysis, catalyzed by a class of enzymes known as esterases. europa.eu
Fatty acid esters are rapidly hydrolyzed to their corresponding alcohol and fatty acid by carboxylesterases. europa.eu These enzymes are abundant in various tissues and organs, with particularly high concentrations in the gastrointestinal tract and the liver. europa.eu
Hydrolysis: this compound is broken down into lauric acid and isobutanol.
Metabolism of Products: Following hydrolysis, the cleavage products enter their respective endogenous metabolic pools. europa.eu
Lauric Acid: As a C12 saturated fatty acid, it can be activated to lauroyl-CoA and undergo β-oxidation to generate ATP. Alternatively, it can be re-esterified into triglycerides for energy storage in adipose tissue or incorporated into phospholipids (B1166683) for cell membranes. europa.eu
Isobutanol: The alcohol is oxidized to its corresponding aldehyde and then to a carboxylic acid. It can also be conjugated with glucuronic acid to form a water-soluble glucuronide, which is then excreted via the urine. europa.eu
Due to this rapid and efficient metabolism, the parent compound, this compound, is not expected to accumulate in tissues. europa.eu
Table 5: Enzymatic Biotransformation of this compound in Biological Systems
This table details the primary enzymatic reaction and subsequent metabolic fate of this compound's breakdown products in mammalian systems.
| Process | Primary Enzyme(s) | Location | Products | Metabolic Fate | Reference |
|---|---|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases | GI Tract, Liver | Lauric acid + Isobutanol | Products enter endogenous metabolic pathways. | europa.eu |
| Fatty Acid Metabolism | β-Oxidation enzymes | Mitochondria | Acetyl-CoA | Energy production (TCA cycle) or storage/synthesis. | europa.eu |
| Alcohol Metabolism | Alcohol/Aldehyde Dehydrogenase, UGTs | Liver | Isobutyric acid, Isobutanol glucuronide | Further metabolism or excretion via urine. | europa.eu |
Advanced Analytical Methodologies for Isobutyl Laurate Research
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isobutyl laurate, offering unparalleled accuracy in mass determination. measurlabs.com This precision allows for the confident confirmation of the compound's elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. nih.gov For this compound (C₁₆H₃₂O₂), HRMS can distinguish its mass from other potential isobaric compounds, which may have the same nominal mass but different elemental formulas.
Furthermore, HRMS is a powerful tool for impurity profiling. emerypharma.commdpi.com In the synthesis of this compound, residual starting materials like lauric acid and isobutanol, or by-products from side reactions, can be present. The high resolving power of HRMS can detect and identify these impurities, even at trace levels, which is critical for quality control and ensuring the compound meets specified purity standards. sterlingpharmasolutions.com
For analyzing this compound within complex matrices or for quantifying trace-level components, chromatographic separation is coupled with tandem mass spectrometry (MS/MS). Gas Chromatography (GC) is particularly well-suited for a volatile ester like this compound, separating it from other volatile and semi-volatile compounds before introduction into the mass spectrometer. chromatographyonline.com Liquid Chromatography (LC) can also be employed, especially for analyzing less volatile impurities or degradation products. mdpi.com
The use of tandem mass spectrometry (MS/MS) significantly enhances analytical specificity. nih.gov In this technique, the this compound molecular ion is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound with high confidence and enabling its quantification at very low concentrations, free from matrix interferences.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Significance |
|---|---|---|---|
| 256.24 | [M - C₄H₉O]⁺ (Loss of isobutoxy group) | 183.17 | Confirms laurate acyl chain |
| 256.24 | [M - C₁₂H₂₃O]⁺ (Loss of lauroyl group) | 73.06 | Confirms isobutyl ester moiety |
| 256.24 | [C₄H₉]⁺ (Isobutyl cation) | 57.07 | Characteristic of isobutyl group |
Isotopic labeling is a sophisticated method used to trace the pathways of molecules in chemical or biological systems, with mass spectrometry serving as the primary detection method. doi.orgnih.gov In the context of this compound research, stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) can be incorporated into either the lauric acid or isobutanol precursor molecules during synthesis.
When the resulting isotopically labeled this compound is analyzed by MS, the observed mass will be shifted by a predictable amount corresponding to the mass of the incorporated isotopes. biorxiv.org This technique is invaluable for mechanistic studies, such as understanding the kinetics of esterification or tracking the metabolic fate of this compound in biological systems. nih.gov
| Labeling Strategy | Labeled Precursor | Expected Molecular Ion (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Unlabeled | Standard | 256.24 | 0 |
| ¹³C₁-Labeling | Lauric Acid-1-¹³C | 257.24 | +1 |
| ¹³C₄-Labeling | Isobutanol-¹³C₄ | 260.25 | +4 |
| ²H₉-Labeling | Lauric Acid-d₉ (on terminal methyl and adjacent CH₂) | 265.30 | +9 |
LC-MS/MS and GC-MS/MS for Trace Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of molecules like this compound. nih.govresearchgate.net It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. Beyond simple structure confirmation, NMR is uniquely capable of investigating the conformational and dynamic properties of molecules in solution. nih.gov By analyzing factors like chemical shifts, coupling constants, and relaxation times, researchers can understand how the flexible laurate chain and isobutyl group move and orient themselves. rsc.org
While one-dimensional (1D) NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in the this compound structure. ipb.ptemerypharma.com
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This experiment maps the connectivity of protons along the laurate and isobutyl alkyl chains. emerypharma.comscience.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon signal of the atom it is bonded to. This provides a definitive link between the ¹H and ¹³C spectra. ipb.ptscience.gov
| 2D NMR Experiment | Correlating Nuclei | Significance for this compound Structure |
|---|---|---|
| COSY | -O-CH₂- / -CH(CH₃)₂ | Confirms connectivity within the isobutyl group |
| COSY | -C(=O)CH₂- / -CH₂CH₂- | Confirms connectivity along the laurate chain |
| HSQC | All C-H pairs | Assigns each carbon to its attached proton(s) |
| HMBC | -O-CH₂- (proton) to C=O (carbon) | Unambiguously confirms the ester linkage between the two moieties |
When this compound is in a solid form, such as a crystalline powder or part of a solid formulation, Solid-State NMR (ssNMR) is employed. preprints.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure and behavior in a fixed, solid lattice. crystalpharmatech.com This technique is highly sensitive to the local environment and can be used to characterize different crystalline polymorphs, which are distinct packing arrangements of the same molecule that can affect physical properties like melting point and stability. rsc.orgjocpr.com Furthermore, ssNMR can probe intermolecular interactions between this compound molecules or between this compound and other components in a mixture. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrations of molecular bonds. cas.czksu.edu.sa These techniques are complementary and provide a characteristic "fingerprint" of the molecule, making them excellent for functional group identification and studying molecular interactions. americanpharmaceuticalreview.comspectroscopyonline.com
FT-IR spectroscopy is based on the absorption of infrared radiation by molecules. spectroscopyonline.com It is particularly sensitive to polar bonds. ksu.edu.sa For this compound, the most intense and diagnostic absorption band is the carbonyl (C=O) stretch of the ester functional group. Raman spectroscopy, which involves the inelastic scattering of laser light, is highly sensitive to non-polar and symmetric bonds, such as the C-C single bonds that form the backbone of the laurate alkyl chain. edinst.comsapub.org Subtle shifts in the vibrational frequencies observed in either FT-IR or Raman spectra can indicate changes in the molecular environment, such as the formation of intermolecular hydrogen bonds or other interactions within a formulation. cas.cz
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C=O Stretch (Ester) | FT-IR (strong) | ~1740 | Confirms presence of ester functional group |
| C-O Stretch (Ester) | FT-IR (strong) | ~1250-1150 | Confirms ester linkage |
| C-H Stretch (Alkyl) | FT-IR, Raman | ~2850-2960 | Indicates presence of CH₂, CH₃ groups |
| C-C Stretch (Backbone) | Raman (stronger) | ~1000-1150 | Provides information on the alkyl chain conformation |
ATR-FTIR for Surface Analysis
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the surface chemistry of materials. mdpi.comresearchgate.net It is particularly useful for studying this compound in contexts where its surface interactions are paramount, such as in films, emulsions, or cosmetic formulations. The technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.
In the analysis of this compound, ATR-FTIR can provide definitive structural information. The most prominent absorption band for this compound appears in the region of the carbonyl (C=O) stretching vibration, typically around 1740 cm⁻¹. mdpi.com This sharp, strong peak is characteristic of the ester functional group. Further detailed analysis of the spectrum reveals C-H stretching vibrations from the alkyl chains of both the lauryl and isobutyl groups, as well as C-O stretching vibrations associated with the ester linkage.
Research findings demonstrate that ATR-FTIR is highly sensitive to the chemical environment at the surface. mdpi.com For instance, when studying this compound as a component in a mixed formulation, shifts in the C=O peak position can indicate interactions, such as hydrogen bonding, with other molecules. researchgate.net This methodology is also applied to assess the chemical composition and structural integrity of surfaces modified with fatty acid esters, providing insights into properties like hydrophobicity. mdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for this compound | Significance |
| C-H Stretching (Alkyl) | ~2850-2960 | Confirms the presence of the hydrocarbon chains. |
| C=O Stretching (Ester) | ~1740 | Characteristic peak confirming the ester functional group. |
| C-O Stretching (Ester) | ~1100-1250 | Corresponds to the single bond in the C-O-C ester linkage. |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic monitoring allows for the real-time analysis of chemical reactions as they occur, providing valuable kinetic and mechanistic data. For the synthesis of this compound, which is commonly produced by the esterification of lauric acid and isobutanol, techniques like FTIR or Raman spectroscopy can be integrated directly into the reaction vessel. This approach enables researchers to track the concentration of reactants and products over time without the need for sampling and offline analysis. acs.org
During the esterification reaction, in situ FTIR spectroscopy can monitor the following key changes:
Disappearance of Reactants: A decrease in the intensity of the broad O-H stretching band (around 3000-3300 cm⁻¹) of the carboxylic acid group in lauric acid.
Appearance of Products: An increase in the intensity of the characteristic C=O stretching band of the ester group in this compound (around 1740 cm⁻¹).
Formation of Water: The appearance of the O-H bending vibration of water, a byproduct of the reaction.
This continuous data stream allows for the precise determination of reaction endpoints, optimization of reaction conditions (such as temperature and catalyst concentration), and the study of reaction kinetics. acs.orgresearchgate.net For example, the rate of formation of the ester peak can be plotted against time to understand the influence of different catalysts (e.g., acid catalysts vs. enzymes) on the reaction rate.
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are used to assess its purity after synthesis and to analyze its concentration in complex matrices.
Chiral Chromatography for Enantiomeric Purity (if applicable to specific derivatives/synthesis routes)
This compound, derived from achiral lauric acid and achiral isobutanol, is itself an achiral molecule. Therefore, it does not have enantiomers, and chiral chromatography is not applicable for assessing its enantiomeric purity.
However, this technique would become highly relevant if the synthesis involved chiral precursors. For example, if a chiral derivative of lauric acid or a chiral alcohol were used in the esterification, the resulting ester could exist as a pair of enantiomers. In such a scenario, chiral chromatography, which uses a chiral stationary phase (CSP) to differentially interact with the enantiomers, would be essential to separate and quantify them. This would be critical in applications where the biological or sensory properties of the enantiomers differ.
Preparative Chromatography for Compound Isolation
Preparative chromatography is a powerful technique used to separate and purify larger quantities of a target compound from a mixture. rssl.comnih.gov Unlike analytical chromatography, where the goal is information gathering, the primary aim of preparative chromatography is to isolate a substance for further use, such as for structural elucidation by Nuclear Magnetic Resonance (NMR) or for use as a high-purity standard. rssl.comresearchgate.net
In the context of this compound research, preparative high-performance liquid chromatography (prep-HPLC) or preparative gas chromatography (prep-GC) can be employed to isolate the ester from the crude reaction mixture after synthesis. This is crucial for removing unreacted lauric acid, excess isobutanol, and any byproducts. The process typically involves:
Method Development: An analytical-scale separation method is first optimized to achieve good resolution between this compound and its impurities.
Scale-Up: The injection volume and sample concentration are significantly increased to maximize throughput, often intentionally overloading the column to produce broad, but still separable, peaks. rssl.com
Fraction Collection: A detector monitors the column effluent, and a fraction collector is used to automatically collect the portion of the eluent containing the purified this compound.
Purity Verification: The purity of the collected fraction is then confirmed using analytical HPLC or GC. rjptonline.org
This method allows for the generation of this compound with very high purity (>98%), which is essential for detailed physicochemical characterization and other research applications. nih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions Research
Thermal analysis techniques are used to study the effect of heat on a material's physical and chemical properties. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When this compound is analyzed by TGA, it typically shows a single-step degradation profile. rsc.org The resulting data can be used to determine:
Onset of Decomposition: The temperature at which the compound begins to lose mass due to decomposition.
Temperature of Maximum Degradation Rate: The temperature at which the rate of mass loss is highest, indicating the point of greatest instability. rsc.orgrsc.org
This information is vital for establishing safe handling, storage, and processing temperatures for this compound, especially in applications involving high temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For this compound, DSC can identify:
Melting Point: A sharp endothermic peak corresponding to the transition from the solid to the liquid state.
Phase Transitions: Other transitions, such as crystallization (exothermic) upon cooling or glass transitions in amorphous phases or mixtures. acs.org
The table below summarizes typical data obtained from the thermal analysis of a fatty acid ester like this compound.
| Analysis Technique | Parameter Measured | Typical Finding for this compound | Significance |
| TGA | Onset of Decomposition | > 200°C (Hypothetical) | Defines the upper limit of thermal stability. |
| TGA | Temperature of Max. Degradation | ~270-290°C (Based on similar compounds) rsc.org | Indicates the temperature of fastest decomposition. |
| DSC | Melting Point | ~ -8°C (Reported value) | Characterizes the solid-to-liquid phase transition. |
| DSC | Heat of Fusion (ΔH_f) | Varies | Quantifies the energy required for melting. |
Computational Chemistry and Theoretical Investigations of Isobutyl Laurate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic properties of a molecule. scispace.comnih.gov These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and related properties of a molecule from first principles. scispace.comabinit.org DFT, in particular, has become a popular and effective method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. scispace.comnih.govrsc.org
The electronic structure of isobutyl laurate dictates its reactivity and chemical properties. A key aspect of this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. youtube.com
A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For an ester like this compound, DFT calculations would be employed to optimize the molecule's geometry and then compute the energies and spatial distributions of its molecular orbitals. youtube.comulsu.ru The electron density would be concentrated around the electronegative oxygen atoms of the ester group, particularly the carbonyl oxygen, which would be a site of high electron density and potential for electrophilic attack. The HOMO is expected to be localized primarily on the non-bonding orbitals of the ester's oxygen atoms, while the LUMO would likely be the π* anti-bonding orbital of the carbonyl group.
Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated via DFT
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -9.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 9.3 | Energy difference, related to the molecule's kinetic stability and reactivity. |
Note: This table presents illustrative data typical for a fatty acid ester, as specific published DFT results for this compound are not available. The values are representative of what such a calculation would yield.
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netscience.gov Using DFT, the harmonic vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. spectroscopyonline.commdpi.com These calculated frequencies correspond to the normal modes of vibration of the molecule, such as stretching, bending, and torsional motions.
By comparing the calculated frequencies with experimental spectra, each absorption band can be assigned to a specific molecular motion. spectroscopyonline.com For this compound, key vibrations would include the characteristic C=O stretch of the ester group, typically appearing around 1740 cm⁻¹, C-O stretching vibrations, and various C-H stretching and bending modes from the long laurate alkyl chain and the branched isobutyl group. aub.edu.lb Theoretical calculations help to resolve ambiguities in spectral assignments, especially in complex regions with overlapping peaks. mdpi.com
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Asymmetric/Symmetric Stretching | 2850-3000 | Vibrations of the methyl and methylene (B1212753) groups in the alkyl chains. |
| C=O Stretching | 1735-1750 | The prominent ester carbonyl group stretch. |
| C-H Bending | 1375-1465 | Deformation vibrations of the alkyl groups. |
| C-O Stretching | 1150-1250 | Stretching of the ester C-O bonds. |
Note: This table contains representative frequency ranges for the functional groups in this compound. DFT calculations provide specific values that are typically scaled to better match experimental data.
Quantum chemical calculations are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. acs.orgacs.org For the synthesis of this compound, which is typically formed via the esterification of lauric acid with isobutanol, DFT can be used to model the entire reaction pathway.
This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy barrier (activation energy). aub.edu.lbgoogle.com The mechanism likely involves the protonation of the carbonyl oxygen of lauric acid, followed by nucleophilic attack by the hydroxyl group of isobutanol, leading to a tetrahedral intermediate. The subsequent elimination of a water molecule yields the final ester. DFT calculations can confirm the structure of this tetrahedral intermediate and the transition states leading to its formation and breakdown, providing a detailed, quantitative picture of the reaction mechanism. acs.orgacs.org
Vibrational Frequency Calculations and Spectroscopic Assignment
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. diva-portal.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time. e-ksbbj.or.krnih.gov
This compound is a flexible molecule due to the presence of numerous rotatable single bonds in its long alkyl chain and isobutyl group. rsc.org MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.com
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
| τ1 | O=C-O-CH₂ | Defines the orientation of the isobutyl group relative to the ester plane. |
| τ2 | C-O-CH₂-CH | Rotation around the C-O bond of the isobutyl group. |
| τ3 | O-CH₂-CH-(CH₃)₂ | Defines the orientation of the isopropyl moiety. |
| τ4 | C-C-C-C (Laurate) | Torsional angles along the long alkyl chain, determining its overall conformation (e.g., all-trans vs. gauche). |
Note: This table lists the critical dihedral angles whose dynamics would be studied in an MD simulation to understand the conformational behavior of this compound.
MD simulations are particularly well-suited for studying how molecules interact with each other and with a solvent. nih.govresearchgate.net To study the solvation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water or an organic solvent), and an MD simulation would be run. nih.gov
The analysis of such a simulation would reveal the structure of the solvent around the solute molecule. For this compound in water, one would expect water molecules to form hydrogen bonds with the ester's carbonyl oxygen, while being repelled from the hydrophobic alkyl chains (the hydrophobic effect). The simulation can be used to calculate important thermodynamic properties like the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. researchgate.net Understanding these interactions is key to predicting solubility and how the molecule will behave in different environments, from biological membranes to industrial formulations. diva-portal.orgnih.gov
Diffusion and Transport Properties in Various Media
The diffusion and transport properties of a chemical compound are fundamental to understanding its behavior in biological and environmental systems. For this compound, computational models and experimental data for structurally similar compounds provide insights into its transport across various media, including biological membranes and industrial process environments.
Absorption across biological membranes is significantly influenced by physicochemical properties such as molecular weight, water solubility, and the octanol-water partition coefficient (log Pₒ/w). europa.eu this compound has a molecular weight of 256.43 g/mol , which is well below the 500 g/mol threshold generally considered favorable for oral absorption. europa.eu However, its transport is dominated by its highly lipophilic nature, indicated by a high log Pₒ/w of 8.95 and very low water solubility of <3.0 µg/L. europa.eu This suggests that in aqueous environments like the gastrointestinal tract, absorption is likely facilitated by micellar solubilization, a mechanism important for highly lipophilic substances. europa.eu
Transport across the skin has been evaluated using Quantitative Structure-Activity Relationship (QSAR) models. A QSAR-based dermal permeability prediction for this compound resulted in a dermal penetration rate of 0.717 µg/cm²/h. europa.eu This value suggests a medium to low rate of dermal absorption. europa.eu
Regarding transport in air, this compound has a predicted low vapor pressure of 0.02 Pa, indicating low volatility. europa.eu Consequently, under normal conditions, transport via inhalation of vapors is considered negligible. europa.eu In specialized industrial applications, such as enzymatic synthesis, the choice of medium can dramatically alter transport properties. For instance, the use of supercritical carbon dioxide (SC-CO₂) as a reaction medium for the synthesis of similar esters, like isoamyl laurate, has been shown to enhance the transport of substrates to the enzyme's active site, thereby increasing reaction conversion rates. researchgate.net Theoretical approaches, such as entropy scaling, are also being developed to predict transport properties like self-diffusion and thermal conductivity for various fluids, which could in the future be applied to esters like this compound. acs.org
Table 1: Predicted Transport-Related Properties of this compound
| Property | Predicted Value | Implication | Source |
|---|---|---|---|
| Dermal Penetration Rate | 0.717 µg/cm²/h | Medium to low dermal absorption potential. | europa.eu |
| Vapor Pressure | 0.02 Pa | Low volatility; transport via inhalation is negligible under normal conditions. | europa.eu |
| Gastrointestinal Absorption | Possible via micellar solubilization | Facilitated by high lipophilicity despite low water solubility. | europa.eu |
Docking Studies and Enzyme-Substrate Interactions (if applicable for biocatalysis research)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a substrate or ligand) when bound to a second molecule (a receptor, typically an enzyme) to form a stable complex. iyte.edu.tr In the field of biocatalysis, docking studies are invaluable for understanding enzyme-substrate interactions, elucidating catalytic mechanisms, and guiding protein engineering efforts to create novel biocatalysts with improved activity or specificity. iyte.edu.truni-greifswald.de
The synthesis of esters like this compound is often achieved using enzymes, particularly lipases and esterases, as biocatalysts. researchgate.net While specific, detailed docking studies for the this compound-enzyme complex are not prominent in the available literature, research on analogous systems provides strong evidence of their applicability and importance. For example, docking studies have been suggested as a critical tool for understanding the interactions between laurate and palmitate esters with biocatalysts. core.ac.uk Similarly, future structural research, including substrate docking, is considered essential for elucidating the substrate specificity of esterases that act on p-nitrophenyl laurate, a related compound. asm.org
Research on the enzymatic synthesis of isoamyl laurate, a structurally similar ester, highlights the importance of substrate transport and binding within the enzyme's active site. researchgate.net Docking simulations would be the primary tool to visualize how this compound fits into the active site of a lipase (B570770), such as Candida antarctica lipase B, identifying the key amino acid residues involved in substrate binding and catalysis. exaly.com This information is crucial for rational protein design, where mutations can be introduced to enhance enzyme performance for industrial-scale production of this compound. iyte.edu.truni-greifswald.de
Environmental Fate, Ecotoxicology, and Sustainability Research of Isobutyl Laurate
Environmental Distribution and Partitioning Behavior
The environmental distribution of isobutyl laurate is governed by its distinct physicochemical properties. With a molecular weight of 256.43 g/mol , a very low water solubility of less than 3.0 µg/L at 20°C, and a high octanol/water partition coefficient (log Pow), its behavior in the environment is characterized by low mobility in aqueous phases and a strong affinity for organic matter. europa.eu
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 256.43 g/mol | europa.eu |
| Water Solubility | <3.0 µg/L (at 20°C) | europa.eu |
| Log Pow (Octanol/Water Partition Coefficient) | 8.95 | europa.euthermofisher.com |
| Vapor Pressure | 0.02 Pa (at 25°C, QSAR) | europa.eu |
Volatilization from Aquatic Systems
This compound has a predicted low vapor pressure of 0.02 Pa, indicating it is a substance of low volatility. europa.eu Due to this characteristic, significant volatilization from water surfaces is not an expected environmental fate pathway. europa.eu Under normal environmental conditions, its presence in the atmosphere through evaporation from aquatic systems is considered negligible. europa.eu
Adsorption to Soil and Sediment Particles
Given its high lipophilicity (log Pow of 8.95) and very low water solubility, this compound is expected to partition from the water column and adsorb strongly to suspended solids, sediment, and soil organic matter. europa.eueuropa.eu For structurally similar short-chain alcohol esters (SCAE), the log Koc (soil organic carbon-water (B12546825) partitioning coefficient) values are typically high (> 3), suggesting low mobility in soil and a preference for partitioning to solid phases. europa.eu Consequently, soil and sediment are considered the primary environmental compartments for this compound if it is released into the environment. europa.eu
Bioaccumulation Potential in Trophic Levels (research methodology)
Assessing the bioaccumulation potential of a substance typically begins with its octanol/water partition coefficient (log Pow). The high log Pow of this compound (8.95) suggests a potential for it to accumulate in fatty tissues of organisms. europa.euumweltbundesamt.de
However, a screening-level assessment based on log Pow alone is insufficient for substances that are readily metabolized. For fatty acid esters like this compound, the research methodology for assessing bioaccumulation must account for rapid biological hydrolysis. europa.eu In biological systems, esterase enzymes are expected to quickly break down this compound into its constituent parts: isobutanol and lauric acid (dodecanoic acid). europa.eu
Isobutanol: This alcohol has a low log Pow and high water solubility, indicating it does not have the potential to accumulate in adipose tissue and is rapidly eliminated. europa.eu
Lauric Acid: As a C12 fatty acid, it is readily metabolized by organisms and incorporated into normal lipid metabolism pathways. europa.eu
Therefore, the research methodology for accurately determining the bioaccumulation risk involves not only measuring the bioconcentration factor (BCF) of the parent compound but also evaluating its rate of metabolic transformation. ecetoc.org Given the expected rapid hydrolysis, significant bioaccumulation of the parent this compound is not anticipated. europa.eu
Biodegradation Kinetics and Mechanisms in Diverse Environments
This compound is considered to be readily biodegradable. europa.eu This classification suggests that it will be effectively removed in environments with active microbial populations, such as wastewater treatment plants, soil, and aquatic sediments. europa.eu The primary mechanism of degradation is biological, initiated by microbial enzymes. jmb.or.kr
Aerobic vs. Anaerobic Degradation
Research indicates that the biodegradation of fatty acid esters can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netclu-in.org
Aerobic Degradation: In the presence of oxygen, degradation is generally rapid and efficient. The classification of "readily biodegradable" is typically based on aerobic test conditions. europa.eumdpi.com Studies on similar compounds show that degradation rates are significantly higher under aerobic conditions compared to anaerobic ones. mdpi.comtudelft.nl The initial step involves aerobic bacteria that produce enzymes to break down the ester. researchgate.net
Anaerobic Degradation: While degradation can occur in the absence of oxygen, the process is generally slower. mdpi.com The breakdown pathways are different and may involve a series of fermentation and methanogenic steps, depending on the microbial consortia present. clu-in.org For some related compounds, persistence has been observed under anaerobic conditions, highlighting the importance of the redox environment on the compound's fate. mdpi.com
Role of Specific Microbial Consortia
The biodegradation of this compound is initiated by microbial consortia that produce extracellular lipase (B570770) enzymes. jmb.or.kr These enzymes catalyze the hydrolysis of the ester bond, which is the first and rate-limiting step in the degradation process. jmb.or.krresearchgate.net This reaction cleaves the molecule into isobutanol and lauric acid. europa.eu
Once cleaved, these smaller molecules are further utilized by microorganisms:
Lauric Acid Degradation: The lauric acid is transported into the microbial cells and catabolized through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle to generate energy for the cell. jmb.or.krresearchgate.net
Isobutanol Degradation: The isobutanol is oxidized by alcohol and aldehyde dehydrogenases to its corresponding acid, which can then be utilized by the microbes. europa.eu
Bacterial species from genera such as Pseudomonas are well-known for their ability to produce the lipases necessary to degrade fatty acid esters and utilize the resulting fatty acids. jmb.or.kr Other bacteria, such as Lysinibacillus sphaericus, have also been shown to degrade and assimilate lauric acid. arcjournals.org The efficiency of degradation in any given environment depends on the presence and activity of these specific microbial consortia.
Metabolite Identification and Degradation Pathways
Upon release into the environment, this compound is expected to undergo degradation through biotic and abiotic processes. The primary pathway for its breakdown is hydrolysis, a chemical reaction in which the ester bond is cleaved by the action of water, yielding isobutyl alcohol and lauric acid. This process can be catalyzed by acids or bases present in the environment.
In biological systems, this hydrolysis is facilitated by esterase enzymes. Following hydrolysis, the resulting lauric acid, a common fatty acid, and isobutyl alcohol enter into well-established metabolic pathways. Fatty acids like lauric acid are typically metabolized through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. cir-safety.org Isobutyl alcohol is also expected to be readily metabolized.
Studies on structurally similar fatty acid esters indicate that they are readily biodegradable. europa.eu For instance, this compound itself is considered readily biodegradable. europa.eu The complete degradation of these compounds ultimately results in the formation of carbon dioxide and water under aerobic conditions. While specific studies identifying all intermediate metabolites of this compound in various environmental compartments are not extensively detailed in the public domain, the initial hydrolysis products are the most significant.
Ecotoxicological Assessment in Model Organisms
The ecotoxicological profile of this compound and similar fatty acid esters suggests a low potential for aquatic and terrestrial toxicity. This is largely attributed to their low water solubility and rapid biodegradability. europa.eueuropa.eu
Aquatic Ecotoxicity (e.g., algae, daphnia, fish) - focusing on mechanisms
For many fatty acid esters, acute and chronic toxicity to aquatic organisms are often not observed at concentrations up to their limit of water solubility. europa.eunih.gov The mechanism of toxicity for lower molecular weight esters, when observed, is often attributed to a narcotic mode of action, where the chemical interferes with cell membranes. industrialchemicals.gov.au However, for higher molecular weight, more hydrophobic esters like this compound, this effect is less pronounced due to their limited bioavailability in the water column. capes.gov.br
Data for structurally similar short-chain alkyl esters (SCAE) in the C2-C8 range, which includes isobutyl esters, show a low potential for aquatic toxicity. europa.eu In many studies on algae, daphnia, and fish, no adverse effects were reported up to the water solubility limit of the tested esters. europa.eu In some cases where effects were seen, such as impeded mobility in daphnids, it was noted that this could be due to physical effects from the undissolved test material rather than inherent chemical toxicity. europa.eu
The primary mechanism limiting aquatic toxicity is the low water solubility of this compound, which is reported to be less than 3.0 µg/L at 20°C. europa.eu This physical property severely restricts the exposure of aquatic organisms to dissolved, and therefore bioavailable, concentrations of the substance.
Terrestrial Ecotoxicity (e.g., soil organisms, plants) - focusing on mechanisms
Specific terrestrial ecotoxicity studies on this compound are limited. However, based on its properties and the behavior of similar substances, the risk to soil organisms and plants is expected to be low. europa.eu this compound is likely to be readily biodegradable in soil environments, breaking down into lauric acid and isobutyl alcohol, which can be utilized by soil microorganisms. europa.eu
The high lipophilicity of this compound, indicated by a high log Pow of 8.95, suggests that it will strongly adsorb to soil organic matter. europa.eu This adsorption reduces its bioavailability to soil-dwelling organisms and terrestrial plants. Any potential toxicity would likely be related to the breakdown products. However, lauric acid is a naturally occurring fatty acid and is not expected to be toxic at environmentally relevant concentrations.
Chronic vs. Acute Ecotoxicity Studies (research methodology)
In ecotoxicology, acute studies assess the effects of a substance over a short period, typically 24 to 96 hours, and determine endpoints like the LC50 (lethal concentration for 50% of the test population). Chronic studies, on the other hand, evaluate the effects of longer-term exposure, covering a significant portion of the organism's life cycle, and focus on endpoints such as growth, reproduction, and survival. frontiersin.org
For substances like this compound, which have low water solubility, conducting meaningful aquatic toxicity tests can be challenging. europa.eu Standard test methodologies often require the test substance to be dissolved in the test medium. For poorly soluble substances, test concentrations may exceed the water solubility, leading to the formation of a surface slick or undissolved droplets, which can cause physical rather than toxicological effects on the test organisms. europa.eucapes.gov.br
Methodologically, chronic studies are generally more sensitive for detecting subtle, long-term impacts. frontiersin.org However, for readily biodegradable and poorly soluble substances like this compound, the relevance of long-term aquatic exposure scenarios is questionable, as the substance is unlikely to persist in the water column at significant concentrations. europa.eu Therefore, the focus of ecotoxicological assessment for such compounds often relies on a combination of short-term tests (to rule out acute toxicity up to the solubility limit) and robust biodegradation and environmental fate data.
Life Cycle Assessment (LCA) and Green Chemistry Metrics
Environmental Impact of Synthesis and Use
The environmental impact of this compound is linked to both its synthesis and its use phase. The traditional synthesis method involves the acid-catalyzed esterification of lauric acid with isobutanol. This process can be energy-intensive due to the high temperatures required and can generate acidic waste streams, which require neutralization and disposal.
In recent years, there has been a shift towards more sustainable and "green" synthesis routes for esters like this compound. Enzymatic synthesis using lipases as catalysts is a prominent alternative. This biocatalytic method offers several advantages, including:
Milder reaction conditions (lower temperatures), leading to reduced energy consumption.
High selectivity, resulting in purer products and fewer by-products.
The use of renewable and biodegradable catalysts (enzymes).
Often solvent-free processes. mdpi.com
The use of immobilized enzymes further enhances the sustainability of this process by allowing for catalyst reuse over multiple batches.
Green chemistry metrics are used to quantify the "greenness" of a chemical process. Some key metrics include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials used (reactants, solvents, catalysts, process aids) to the mass of the final product. mdpi.com
Enzymatic synthesis of this compound generally scores better on these metrics compared to traditional chemical synthesis due to lower waste generation and higher efficiency under milder conditions. The use of renewable feedstocks, such as lauric acid from plant oils and bio-based isobutanol, can further improve the life cycle assessment of this compound.
Sustainable Production Pathways
The growing emphasis on environmental stewardship and green chemistry has spurred research into sustainable methods for producing industrial chemicals. For this compound, this involves a shift from conventional chemical synthesis towards more eco-friendly alternatives that utilize renewable resources, employ biocatalysis, and minimize waste generation. These approaches aim to reduce the environmental footprint associated with the manufacturing process, aligning with principles of sustainable development.
Biocatalytic Synthesis
A prominent sustainable pathway for this compound production is through enzymatic esterification. This method employs lipases as biocatalysts to mediate the reaction between lauric acid and isobutanol. rsc.org Biocatalysis offers several advantages over traditional chemical methods, including milder reaction conditions, which leads to lower energy consumption, and high specificity, which results in fewer byproducts and a cleaner final product. rsc.org
Immobilized lipases, such as Candida antarctica lipase B (often known by its commercial name, Novozym 435), are frequently used. ekb.egekb.eg Immobilization enhances the stability of the enzyme and allows for its easy separation from the reaction mixture and subsequent reuse over multiple cycles, improving the economic feasibility of the process. ekb.eg Research on analogous short-chain esters has demonstrated the efficiency of this method. For instance, the synthesis of isopropyl laurate using immobilized Candida antarctica lipase in a solvent-free system achieved a high conversion rate of 91%. ekb.egekb.eg This was accomplished under optimized conditions of 60°C, a 15:1 molar ratio of isopropyl alcohol to lauric acid, and a 4% (w/w) enzyme load. ekb.egekb.eg
Another advanced biocatalytic approach involves the use of supercritical fluids, particularly supercritical carbon dioxide (SC-CO2), as the reaction medium. researchgate.net SC-CO2 is a non-toxic, non-flammable, and inexpensive solvent that can enhance the mass transfer of substrates to the enzyme's active site, potentially increasing reaction rates. researchgate.net Studies on the synthesis of similar esters, like isoamyl laurate, using Novozym 435 in SC-CO2 have shown promising results, achieving equilibrium quickly under mild temperatures of 40-45°C. researchgate.net
Green Chemistry Approaches
The principles of green chemistry are central to the sustainable production of this compound. This includes the use of renewable feedstocks and the exploration of alternative, less hazardous catalysts and reaction media.
The raw materials for this compound synthesis, lauric acid and isobutanol, can both be sourced from renewable feedstocks. researchgate.netmdpi.com Lauric acid is a saturated fatty acid naturally abundant in vegetable oils such as coconut oil and palm kernel oil. biokraftstoffverband.de Isobutanol can be produced through the fermentation of biomass, a process known as biobutanol production. mdpi.com Utilizing these bio-derived starting materials reduces the reliance on petrochemicals and contributes to a more circular economy. mdpi.com
Beyond biocatalysis, research is exploring other green catalytic systems. Heterogeneous solid acid catalysts, such as Amberlyst-15, are being investigated as recyclable alternatives to corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid. Transesterification, where methyl laurate is reacted with isobutanol, presents another potential synthetic route that can be optimized for sustainability. Furthermore, conducting reactions in solvent-free systems, where one of the reactants (typically the alcohol) is used in excess and also serves as the reaction medium, is a key strategy to minimize waste and simplify product purification. ekb.egmdpi.com
Interactive Data Tables
Table 1: Comparison of Catalytic Methods for Lauric Acid Ester Synthesis
| Catalyst System | Reaction Type | Key Advantages | Typical Conversion Rate | Reference |
| Sulfuric Acid | Chemical Esterification | Well-established, high yield | >90% | |
| Immobilized Lipase (e.g., Novozym 435) | Enzymatic Esterification | Mild conditions, high purity, reusable catalyst | ~91% (for isopropyl laurate) | ekb.egekb.eg |
| Lipase in Supercritical CO2 | Enzymatic Esterification | Enhanced mass transfer, green solvent | ~37% (for isoamyl laurate) | researchgate.net |
| Heterogeneous Acid Catalysts (e.g., Amberlyst-15) | Chemical Esterification | Recyclable catalyst, milder than strong acids | Varies |
Table 2: Optimized Conditions for Enzymatic Synthesis of Lauric Acid Esters
| Parameter | Optimized Value (Isopropyl Laurate Synthesis) ekb.egekb.eg | Optimized Value (Isoamyl Laurate in SC-CO2) researchgate.net |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | Novozym 435 |
| Temperature | 60°C | 40-45°C |
| Alcohol:Acid Molar Ratio | 15:1 | Varies |
| Enzyme Load | 4% (w/w) | Not specified |
| Reaction Time | 2.5 hours | 2-3 hours to equilibrium |
| System | Solvent-free | Supercritical Carbon Dioxide |
| Conversion Rate | ~91% | ~37% |
Advanced Functional Studies and Interactions of Isobutyl Laurate in Complex Systems
Interfacial Chemistry and Surface Activity Research
The interfacial behavior of isobutyl laurate, an ester of lauric acid and isobutanol, is dictated by its amphiphilic nature, albeit with a dominant hydrophobic character. Its structure, comprising a 12-carbon aliphatic tail from lauric acid and a branched 4-carbon isobutyl group, underpins its activity at surfaces and interfaces.
This compound's long hydrocarbon chain and ester group give it surface-active properties. While it is highly hydrophobic, as indicated by a high octanol-water partition coefficient (log Pow) of 8.95, it can still orient itself at interfaces. europa.eu The hydrophilic-lipophilic balance (HLB) system is a common scale for choosing surfactants, where lower numbers indicate a more lipophilic character. ijsr.net
The CMC is a crucial parameter, representing the concentration above which surfactant molecules aggregate to form micelles. emeryoleo.com Below the CMC, surfactants tend to adsorb at interfaces, significantly altering the surface tension. emeryoleo.com For compounds like fatty acid esters, micelle formation in aqueous solutions is limited due to their very low water solubility. thegoodscentscompany.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Property | Value | Source |
|---|---|---|---|
| This compound | Molecular Weight | 256.43 g/mol | europa.eu |
| log Pow | 8.95 | europa.eu | |
| Water Solubility | <3.0 µg/L at 20 °C | europa.eu | |
| Topological Polar Surface Area | 26.3 Ų | nih.gov | |
| Isopropyl Laurate | HLB Value | 3.5 | trdizin.gov.trtubitak.gov.tr |
This table presents known physicochemical data for this compound and comparative surfactant properties for the structurally similar isopropyl laurate.
Wetting is the ability of a liquid to maintain contact with a solid surface, governed by the interfacial tensions between the liquid, solid, and vapor phases. This is quantified by the contact angle. google.com A low contact angle indicates good wetting, while a high contact angle signifies poor wetting. google.com The spreading of a liquid is its ability to cover a surface, a dynamic process influenced by viscosity, surface tension, and the nature of the substrate. chula.ac.thsciengine.com
Specific research on the contact angle and spreading dynamics of this compound is limited. However, its properties allow for qualitative predictions. Due to its high hydrophobicity and extremely low water solubility, this compound is expected to exhibit poor wetting on hydrophilic surfaces like glass, resulting in a high contact angle. thegoodscentscompany.commsu.ru Conversely, on hydrophobic (lipophilic) polymer surfaces, it is expected to spread well, exhibiting a low contact angle. nih.gov The spreading process on polymer surfaces can be time-dependent, as the polymer surface itself is dynamic and can undergo reconstruction upon contact with a liquid. msu.ru
For related fatty acid esters, studies have shown that spreading is influenced by viscosity and the chemical structure of the emollient. chula.ac.th Esters are often used as spreading agents in topical formulations to facilitate the distribution of active ingredients. google.com
Surfactant Properties and Micelle Formation
Chemical Interactions in Polymer Systems
This compound's interaction with polymers is primarily observed in its role as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. ekb.eg
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. ijsr.net This enhanced molecular mobility leads to a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy material to a softer, more flexible one. ijsr.net Several theories describe this mechanism:
Lubricity Theory: The plasticizer acts as a lubricant, allowing polymer chains to slide past one another more easily. ijsr.net
Gel Theory: The plasticizer disrupts the polymer-polymer bonds (the "gel" structure), replacing them with polymer-plasticizer interactions, which are weaker and allow for greater flexibility. ijsr.net
Free Volume Theory: Plasticizers increase the unoccupied space (free volume) within the polymer matrix, which facilitates the movement of polymer chains. ijsr.net
Laurate esters and other fatty acid derivatives have been investigated as bio-based, non-phthalate plasticizers for polymers such as polylactic acid (PLA) and polyvinyl chloride (PVC). cir-safety.orgresearchgate.net The compatibility between the plasticizer and the polymer is crucial for effective plasticization and to prevent phase separation or "bleeding" of the plasticizer from the polymer matrix. Compatibility is generally good when the chemical structures of the polymer and plasticizer are similar. The ester groups in this compound can form dipolar interactions with polar groups in polymers like PLA, potentially leading to good compatibility. europa.eu
Table 2: Theories of Polymer Plasticization
| Theory | Mechanism of Action |
|---|---|
| Lubricity Theory | Reduces friction between polymer chains, facilitating their movement. ijsr.net |
| Gel Theory | Disrupts the rigid polymer network by breaking polymer-polymer attachments. ijsr.net |
| Free Volume Theory | Increases the internal space available for polymer chains to move, lowering the Tg. ijsr.net |
This table summarizes the widely accepted theories explaining how plasticizers modify polymer properties.
A significant concern for plasticizers and other additives in polymers, especially in applications like food packaging, is their potential to migrate from the polymer matrix into the contacting medium. mdpi.comfoodpackagingforum.org Migration is the mass transfer of substances from a packaging material to its contents. ekb.eg This process is influenced by several factors:
Temperature and Time: Higher temperatures and longer contact times increase the rate and extent of migration. nih.gov
Nature of the Food/Simulant: Fatty or oily foods tend to promote the migration of lipophilic substances like this compound. ekb.eg
Polymer Characteristics: The type of polymer, its crystallinity, and the presence of cross-linking affect the diffusion of additives. researchgate.net
Migrant Properties: Low molecular weight and high solubility in the contact medium favor migration. foodpackagingforum.org
Research has been conducted on the migration of various additives from food contact materials (FCMs). researchgate.netacs.org Studies on polylactide (PLA) nanocomposite films have investigated the migration of laurate, used as an organomodifier for layered double hydroxides. nih.gov These studies confirm that components can migrate from the polymer, and the extent must be assessed to ensure compliance with regulatory limits. nih.gov Although extensive methods exist for testing migrants from plastics, specific migration studies quantifying the transfer of this compound from common polymers like PVC or polyethylene (B3416737) are not widely documented in the reviewed literature. mdpi.comresearchgate.net
Plasticization Mechanisms and Polymer Compatibility
Biological Interactions and Enzyme Modulation
The primary biological interaction of this compound is its susceptibility to enzymatic hydrolysis. As an ester, it can serve as a substrate for esterase enzymes, particularly lipases, which catalyze its breakdown into lauric acid and isobutanol. europa.eu This hydrolysis is a key process in its biological function and metabolism. europa.eu
The interaction with lipases is well-established, to the extent that these enzymes are commonly used for the biocatalytic synthesis of this compound and other fatty acid esters. medchemexpress.com Enzymatic esterification is considered a "green" alternative to chemical synthesis, operating under milder conditions. cir-safety.org Kinetic studies of lipase-catalyzed reactions involving lauric acid and isobutanol provide insight into the enzyme-substrate interaction. medchemexpress.com For instance, research on the synthesis of various esters using Candida antarctica lipase (B570770) B (Novozym 435) has explored the reaction kinetics, finding that high concentrations of certain organic acids can inhibit the enzyme's activity. medchemexpress.com
Once hydrolyzed, the resulting products, lauric acid and isobutanol, can participate in various metabolic pathways. europa.eu Lauric acid is a saturated fatty acid that can be used for energy generation, while isobutanol is an alcohol that is metabolized by the body. europa.eu There is also evidence that derivatives of lauric acid can possess specific biological activities; for example, certain leelamine derivatives have been shown to inhibit phospholipase A2 activity. However, direct evidence of this compound itself modulating enzyme activity, beyond acting as a substrate, is not prominent in the scientific literature.
Esterase and Lipase Specificity and Inhibition Studies
The interaction of this compound with esterases and lipases is a critical area of research, underpinning its biological activity and industrial applications. These enzymes, which catalyze the hydrolysis of esters, exhibit varying degrees of specificity towards this compound.
Lipases, a subclass of esterases, are particularly relevant. For instance, lipase B from Candida antarctica (CALB) is a versatile biocatalyst used in the synthesis of this compound. Studies on analogous esters like isopropyl laurate using immobilized Candida antarctica lipase (Novozym 435) have demonstrated high conversion rates, suggesting that this compound would also be a suitable substrate for this enzyme. ekb.eg Research on the enzymatic synthesis of isopropyl laurate, a structurally similar ester, has identified optimal conditions that could be analogous for this compound production, including a temperature of around 60°C and the use of molecular sieves to remove water, which drives the reaction towards ester formation. ekb.eg
The specificity of lipolytic enzymes is often dependent on the chain length of the fatty acid moiety. Some esterases show a preference for short-chain esters. For example, a novel esterase, EstD04, from Pseudomonas sp., displayed the highest catalytic activity towards a C4 derivative and the lowest towards a C12 (laurate) derivative, indicating a preference for shorter acyl chains. mdpi.com Similarly, two metagenome-derived esterases, EstCE1 and EstA3, showed the highest activity on short-chain fatty acids (C4) and much lower activity on long-chain fatty acids (>C8). nih.gov In contrast, some lipases can hydrolyze longer-chain fatty acid esters. nih.gov For example, lipases from Candida antarctica B and Thermomyces lanuginosus have been studied for their ability to catalyze the transesterification of sucrose (B13894) with vinyl laurate. nih.gov
In terms of inhibition, high concentrations of the alcohol substrate can inhibit the lipase. In the synthesis of lauryl laurate, a Ping-Pong Bi-Bi mechanism with alcohol inhibition was observed. researchgate.net This kinetic model is widely accepted for lipase-mediated esterification reactions. rsc.org The general kinetic equation for this mechanism considers the possibility of inhibition by both the alcohol and acid substrates, which can form dead-end complexes with the enzyme or the acyl-intermediate complex. rsc.org
The following table summarizes the kinetic parameters for a related lipase-catalyzed reaction, which can provide insights into the potential kinetics of this compound synthesis.
| Reaction Product | Lipase | Solvent | Vmax (mmol min-1 g-1) | Km(acid) (mM) | Km(alc) (mM) | Ki (mM) |
| Lauryl laurate | Lipase | Hexane | Value not specified | Value not specified | Value not specified | Value not specified |
| Table based on data for a similar lipase-catalyzed reaction, providing a potential model for this compound kinetics. researchgate.net |
Membrane Permeability and Transport Mechanisms (research perspective)
From a research perspective, understanding the membrane permeability of this compound is crucial for its application in areas like cosmetics and drug delivery. As a lipophilic compound with a high log P value of 8.95, this compound is expected to cross biological membranes primarily through passive mechanisms like simple diffusion. europa.eukhanacademy.org The rate of diffusion is influenced by the concentration gradient across the membrane. almamonuc.edu.iq
The molecular weight of a substance is also a key factor in its ability to permeate membranes. Generally, molecules with a molecular weight below 500 g/mol are favorable for oral absorption. europa.eu With a molecular weight of 256.43 g/mol , this compound falls within this range, suggesting that it can be absorbed through the gastrointestinal tract. europa.eunih.gov For highly lipophilic substances like this compound, absorption via micellar solubilization is a likely mechanism. europa.eu Dermal absorption is also considered possible due to its molecular weight. europa.eu A QSAR-based prediction estimated a dermal penetration rate of 0.717 µg/cm²/h for this compound. europa.eu
While passive transport is the expected primary mechanism, the potential for interaction with membrane transporters is also a subject of research. almamonuc.edu.iqbioninja.com.ausavemyexams.com Active transport mechanisms, which require energy, move molecules against their concentration gradient and involve carrier proteins. khanacademy.orgsavemyexams.com It is an area of ongoing investigation whether this compound or its hydrolysis products, lauric acid and isobutanol, interact with such transporters. europa.eu
Upon entering the body, this compound is expected to be hydrolyzed by esterases, which are abundant in the gastrointestinal tract and liver, into lauric acid and isobutanol. europa.eu The subsequent fate of these breakdown products is also important. Isobutanol, being water-soluble, is likely to be widely distributed and rapidly excreted. europa.eu Lauric acid can be metabolized for energy or stored as triglycerides. europa.eu The potential for this compound to accumulate in adipose tissue exists due to its high lipophilicity, but this is mitigated by its hydrolysis. europa.eu
Research models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to screen the permeability of compounds and can be an alternative to traditional diffusion cells for studying compounds like isopropyl myristate, a similar ester. nih.gov
Key Physicochemical Properties Influencing Permeability of this compound
| Property | Value | Significance for Permeability |
| Molecular Weight | 256.43 g/mol nih.gov | Favorable for oral and dermal absorption (generally <500 g/mol ). europa.eu |
| Log P (o/w) | 8.95 europa.eu | High lipophilicity suggests permeation via passive diffusion and potential for micellar solubilization. europa.eu |
| Water Solubility | <3.0 µg/L at 20 °C europa.eu | Poor water solubility is characteristic of lipophilic compounds that favor partitioning into lipid membranes. europa.eu |
| Predicted Dermal Penetration Rate | 0.717 µg/cm²/h europa.eu | Indicates a medium to low rate of dermal absorption. europa.eu |
Role in Solvation Processes and Solvent Properties
The solvation properties of this compound are of significant interest in various chemical applications, including its use as a "green" solvent. mdpi.com
Solubility Parameters and Polarity Research
This compound is considered a green solvent alternative due to its properties. mdpi.com Fatty acid esters, in general, are seen as effective and biodegradable replacements for petroleum-derived solvents. mdpi.com For example, methyl laurate is used to remove non-polar materials. mdpi.com The solvent properties of this compound make it suitable for use in organic synthesis.
Solvation Effects on Reaction Kinetics
The solvent can significantly influence the rate and outcome of a chemical reaction by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org this compound's use as a solvent in chemical reactions is an area of active research.
In enzymatic reactions, the solvent plays a crucial role. For lipase-catalyzed esterifications, hydrophobic solvents are often favored. researchgate.net A study on the synthesis of lauryl laurate found that the reaction was favored in solvents with higher hydrophobicity (log P). researchgate.net The kinetics of such reactions are often described by a Ping-Pong Bi-Bi mechanism, which can be influenced by the solvent. researchgate.netrsc.org
In non-enzymatic reactions, the polarity of the solvent is a critical factor. wikipedia.org For instance, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex and decreases the rate of reactions where the charge is less in the activated complex compared to the reactants. wikipedia.org Given the low polarity of this compound, it would be expected to favor reactions involving non-polar species or those where a significant increase in charge separation does not occur in the transition state.
Solvent-free systems are also an important area of research for the synthesis of esters like this compound, as they simplify downstream processing. ekb.eg In these systems, one of the reactants, often the alcohol, can act as the solvent. The kinetics of such reactions are still governed by the principles of enzyme catalysis, but without the influence of an additional solvent. rsc.org
Regulatory Science and Risk Assessment Methodologies for Isobutyl Laurate
Toxicological Endpoint Research and Assessment Paradigms
The assessment of toxicological endpoints for isobutyl laurate is guided by paradigms that seek to understand its potential effects on biological systems. Given the limited specific data on this compound itself, assessment strategies often leverage data from the broader category of short-chain alcohol esters (SCAE). These esters are generally characterized by low acute toxicity, are not typically irritating to the skin or eyes, and lack sensitizing properties. europa.eueuropa.eu They are also readily biodegradable. europa.eu The primary metabolic pathway for these esters is hydrolysis by non-specific esterases into their constituent alcohol (isobutanol) and fatty acid (lauric acid), both of which are well-characterized substances. canada.ca
In modern toxicology, in vitro (test-tube) and in silico (computer-based) methods are foundational for minimizing animal testing and providing mechanistic insights into a chemical's potential toxicity.
In Vitro Methods: For cosmetic ingredients, a battery of in vitro tests is often used to evaluate specific toxicological endpoints. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar esters are relevant. These include:
Cytotoxicity Assays: The neutral red uptake (NRU) assay using cell lines like BALB/c 3T3 is a common method to assess basal cytotoxicity, which can be an indicator of acute oral toxicity. researchgate.net
Genotoxicity Tests: A standard battery of tests is used to assess the potential for a substance to damage genetic material. This includes the Ames test for bacterial reverse mutation and in vitro micronucleus or chromosomal aberration tests in mammalian cells. cir-safety.orgcir-safety.org For the category of short-chain alcohol esters, no mutagenic effects have been indicated. europa.eueuropa.eu
Eye Irritation Models: Reconstructed human corneal epithelium (RhCE) models, such as the Vitrigel-eye irritancy test, are used to predict eye irritation potential by measuring changes in transepithelial electrical resistance (TEER) and cell viability. nih.gov
Skin Sensitization Assays: Non-animal methods like the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and the human Cell Line Activation Test (h-CLAT) are combined in defined approaches to predict skin sensitization potential. A local lymph node assay (LLNA) on a related substance, sorbitan (B8754009) monolaurate ethoxylated, indicated a sensitizing potential. cir-safety.org
In Silico Methods: In silico toxicology relies on computational models to predict the toxicological properties of a chemical based on its structure. ljmu.ac.uk Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, QSAR models can be used to predict various endpoints, including:
Acute toxicity
Skin and eye irritation/corrosion
Skin sensitization
Mutagenicity
These predictions are often used as part of a weight-of-evidence approach to fill data gaps, particularly when experimental data are unavailable. researchgate.net The reliability of these predictions is enhanced when applied to a well-defined chemical category, such as the short-chain alcohol esters. europa.eueuropa.eu
The development of predictive toxicology models for substances like this compound is an active area of research. The goal is to create integrated models that can reliably predict systemic toxicity, a complex endpoint. cir-safety.org
Key aspects of model development include:
Data Curation: Building robust models requires high-quality, curated datasets of toxicological information. Public databases like the Distributed Structure-Searchable Toxicity (DSSTox) network provide a foundation for this work. ecetoc.org
Category Formation: Grouping chemicals into categories based on structural similarity and common metabolic pathways is crucial for the read-across approach. europa.eueuropa.euresearchgate.net this compound is part of the Short Chain Alcohol Esters (SCAE C2-C8) category, which allows for the extrapolation of data from tested members to untested ones. europa.eueuropa.eu
Adverse Outcome Pathways (AOPs): The AOP framework provides a conceptual model to link a molecular initiating event (e.g., binding of a chemical to a receptor) to an adverse outcome at the organism level through a series of key events. Developing AOPs for ester metabolism and potential downstream effects helps to build more biologically relevant predictive models.
Integrated Approaches to Testing and Assessment (IATA): These frameworks combine data from multiple sources, including in silico predictions, in vitro assays, and read-across, to make a safety decision without resorting to new animal testing. ljmu.ac.uk
For instance, the COSMOS project, part of the SEURAT-1 cluster, aimed to develop integrated in silico models specifically for predicting the toxicity of cosmetic ingredients. cir-safety.org Such initiatives are vital for building confidence in non-animal testing strategies. cir-safety.org
In Vitro and In Silico Toxicology Methodologies
Metabolomics and Biomonitoring Research for Exposure Assessment
Exposure assessment is a critical component of risk assessment. Metabolomics and biomonitoring are advanced techniques that can provide valuable data on internal exposure to chemicals.
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomic studies could be used to identify its breakdown products (in vivo or in vitro), primarily lauric acid and isobutanol, and to understand how it perturbs metabolic pathways. While specific metabolomics research on this compound exposure is not prominent, untargeted metabolomics approaches are widely used in food science, for example, to analyze the volatile profiles of wine and brandy, which can include various esters. core.ac.ukresearchgate.netmdpi.comnih.gov These techniques could theoretically be applied to understand the metabolic fate of ingested or dermally absorbed this compound.
Biomonitoring: This involves measuring a chemical, its metabolites, or a specific biological response in human tissues or fluids (e.g., blood, urine, hair). cpsc.gov Biomonitoring provides a measure of the total internal dose of a chemical from all sources of exposure combined. cpsc.gov For this compound, a biomonitoring program could measure isobutanol or lauric acid levels in urine or blood as biomarkers of exposure. However, a significant challenge is the endogenous presence of these substances, which can make it difficult to attribute measured levels to a specific external source. cpsc.gov Currently, there are no large-scale biomonitoring programs specifically targeting this compound exposure.
Hazard Identification and Exposure Assessment Methodologies
Hazard Identification: Hazard identification for this compound primarily relies on the principle of read-across within the category of short-chain alcohol esters. europa.eueuropa.eu Regulatory bodies like the European Chemicals Agency (ECHA) accept this approach, provided a strong scientific justification for the category is established. europa.eueuropa.eu The justification is based on:
Structural Similarity: All members are esters of fatty acids and short-chain alcohols. europa.eueuropa.eu
Common Metabolic Pathway: Rapid hydrolysis to the constituent acid and alcohol by carboxylesterases. europa.eueuropa.eu
Similar Physicochemical Properties: The log Kow and water solubility fall within a predictable range across the category. europa.eueuropa.eu
Based on this approach, the available data indicate that substances in this category have low repeated-dose toxicity, are not mutagenic, and have low reproductive toxicity. europa.eueuropa.eu While some safety data sheets may list hazard statements synzeal.com, aggregated GHS classifications from multiple notifiers often report the substance as not meeting hazard criteria. nih.govechemi.comthegoodscentscompany.comthermofisher.com
Exposure Assessment: Exposure to this compound can occur through its use in cosmetics (dermal) and as a flavoring agent (oral). nih.gov Exposure assessment methodologies involve:
Estimating Consumer Exposure: For cosmetics, models like the Creme RIFM Aggregate Exposure Model are used to estimate aggregate exposure from multiple product types.
Dietary Intake Estimation: For food flavorings, intake is estimated based on food consumption data and the reported use levels of the flavoring in different food categories.
Use of Databases: Resources like the EPA's Chemical and Products Database (CPDat) provide information on the use of chemicals in various consumer products, which is essential for exposure modeling. nih.gov
The Threshold of Toxicological Concern (TTC) is a pragmatic risk assessment tool that can be used for chemicals with low levels of exposure and limited toxicological data. ljmu.ac.ukresearchgate.net Based on its chemical structure, a substance can be assigned to a Cramer class, which corresponds to a specific human exposure threshold below which there is no appreciable risk to human health. ljmu.ac.uk
Development of Novel Safety Testing Strategies
The development of novel safety testing strategies, often referred to as New Approach Methodologies (NAMs), is a priority for regulatory science. food.gov.uk These strategies aim to provide more human-relevant data more efficiently and with fewer or no animals.
Examples of Novel Strategies:
In Vitro Microphysiological Systems (MPS): Often called "organs-on-a-chip," these systems use human cells in a 3D culture environment to mimic the structure and function of human organs. They can be used to study the absorption, metabolism, and toxicity of substances in a more physiologically relevant context than traditional 2D cell cultures.
High-Throughput Screening (HTS): Robotic automation is used to test thousands of chemicals against a variety of biological targets in a short period. This allows for rapid prioritization of chemicals for further testing.
Computational Toxicology Suites: Platforms like the OPERA (Open Structure-Activity/Property Relationship App) provide a suite of validated QSAR models for predicting various toxicological endpoints. nih.gov The Collaborative Acute Toxicity Modeling Suite (CATMoS) within OPERA is an example of a tool developed to predict acute oral toxicity. nih.gov
These strategies are increasingly being integrated into tiered testing approaches. A chemical might first be evaluated using in silico models. If potential concerns are identified, it would then proceed to in vitro testing, with animal studies reserved as a last resort for complex endpoints where no validated alternatives exist. ljmu.ac.uk
Regulatory Acceptance of New Methodologies and Data
A significant challenge in the field of toxicology is achieving regulatory acceptance of NAMs. nih.gov Regulatory bodies like the FDA, EPA, and ECHA have frameworks and guidance documents for the validation and acceptance of new methods.
Key steps towards regulatory acceptance include:
Validation: The new method must be shown to be reliable and relevant for its intended purpose through rigorous validation studies, often involving multiple laboratories. The Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) in the U.S. and the European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM) play key roles in this process.
Standardization: Developing standardized protocols (e.g., OECD Test Guidelines) is essential for ensuring consistency and comparability of data across different laboratories.
Building Confidence: Regulators and risk assessors must be confident that the new methodologies can provide an equivalent or superior level of human health protection compared to traditional animal tests. This often involves demonstrating the performance of NAMs with a wide range of reference chemicals. nih.gov
The journey towards greater inclusion of NAMs in chemical risk assessment is ongoing, with roadmaps being developed to identify, validate, and integrate the most promising technologies into regulatory practice. food.gov.uk For chemicals like this compound, which are part of large categories of structurally similar compounds, the integration of read-across with in silico and in vitro data represents a well-established pathway that has gained significant regulatory acceptance. europa.eueuropa.eu
Data Tables
Table 1: Summary of In Silico and In Vitro Methodologies Relevant to this compound Assessment
| Methodology Type | Specific Test/Model | Endpoint Assessed | Relevance to this compound |
|---|---|---|---|
| In Silico | (Q)SAR Models (e.g., OPERA) | Acute toxicity, skin/eye irritation, mutagenicity, skin sensitization | Fills data gaps using chemical structure; predicts potential hazards for screening. nih.gov |
| Read-Across (Category Approach) | Multiple endpoints (systemic toxicity, reproductive toxicity, etc.) | Primary method for hazard identification based on data from similar short-chain alcohol esters. europa.eueuropa.eu | |
| In Vitro | Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | Standard test for genotoxicity; category data suggests no mutagenic effects. europa.eueuropa.eucir-safety.org |
| Reconstructed Human Epidermis (RhE) Models | Skin irritation/corrosion | Non-animal alternative to Draize rabbit skin test. ljmu.ac.uk | |
| Reconstructed Human Cornea (RhCE) Models | Eye irritation | Non-animal alternative to Draize rabbit eye test. nih.gov | |
| Defined Approaches for Skin Sensitization (e.g., DPRA, h-CLAT) | Skin sensitization | Combination of non-animal tests to predict sensitization potential. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Butanol |
| Cyclophosphamide |
| Glycerol |
| Isobutanol |
| Isobutyl acetate |
| This compound |
| Isopropyl laurate |
| Isopropyl myristate |
| Lauric acid |
| Maltitol Laurate |
| Methyl isobutyl ketone |
| Mitomycin |
| Potassium laurate |
| Propanol |
| Sorbeth-6 laurate |
| Sorbitan monolaurate, ethoxylated |
| Sucrose (B13894) Acetate Isobutyrate |
| Sucrose Laurate |
| Sucrose Pentahydroxystearate |
| Sucrose Tetraisostearate |
Future Research Directions and Emerging Paradigms in Isobutyl Laurate Chemistry
Development of Novel Sustainable Synthesis Technologies
The principles of green chemistry are increasingly influencing the synthesis of esters like isobutyl laurate, with a focus on using renewable resources and environmentally benign catalysts. numberanalytics.com Future research is geared towards developing innovative technologies that not only enhance the efficiency of synthesis but also minimize the environmental footprint.
Advanced Biocatalytic Reactor Designs
Biocatalysis, particularly using enzymes like lipases, presents a green alternative to conventional acid-catalyzed esterification. numberanalytics.com Research on the enzymatic synthesis of similar esters, such as isopropyl laurate, provides a strong foundation for developing advanced reactor designs for this compound production. ekb.eg The use of immobilized enzymes, for instance, is a key area of focus as it simplifies downstream processing and allows for catalyst recycling. ekb.eg
Future investigations will likely concentrate on optimizing biocatalytic processes within specialized reactors. While much of the current research is conducted in batch reactors, the exploration of alternative designs is a key trend. ekb.egresearchgate.net Studies on analogous esterifications highlight critical parameters that require optimization, such as enzyme loading, substrate molar ratios, temperature, and methods for water removal to drive the reaction equilibrium towards product formation. ekb.eg For example, the use of molecular sieves to adsorb water has been shown to significantly improve conversion rates. ekb.eg
Table 1: Optimized Conditions for Enzymatic Synthesis of Isopropyl Laurate (Analogous Ester)
| Parameter | Optimized Value | Finding |
|---|---|---|
| Enzyme | Novozym 435 (Immobilized Candida antarctica lipase) | Demonstrated superior operational stability over multiple cycles. ekb.eg |
| Enzyme Load | 4% (w/w) | Higher loads can increase reaction rates but must be balanced with cost. ekb.eg |
| Molar Ratio (Alcohol:Acid) | 15:1 | A high excess of alcohol is used to shift the equilibrium towards the ester. ekb.eg |
| Temperature | 60°C | Optimal temperature for enzyme activity without causing significant denaturation. ekb.eg |
| Water Removal | 10% (w/w) molecular sieves | Crucial for achieving high conversion by removing the water byproduct. ekb.eg |
| Reaction Time | 2.5 hours | Sufficient time to reach near-maximum conversion under optimized conditions. ekb.eg |
| Conversion Rate | ~91% | High conversion achieved in a solvent-free system, highlighting the process's efficiency. ekb.eg |
Continuous Flow Processing for Enhanced Efficiency
Continuous flow chemistry is emerging as a powerful tool for process intensification in chemical synthesis. numberanalytics.comscielo.br Applying this technology to the synthesis of this compound offers several advantages over traditional batch processing. Continuous flow reactors, particularly packed-bed reactors (PBRs) using immobilized enzymes, can lead to higher conversions in shorter reaction times. scielo.brnih.gov
A key advantage of continuous flow systems is the efficient removal of byproducts, such as water in esterification reactions. scielo.br This continuous removal shifts the reaction equilibrium, leading to higher product yields without the need for additional separation agents like molecular sieves. scielo.br Research on the synthesis of other volatile aroma esters has shown that continuous flow processes can achieve conversions of up to 99% in significantly less time than batch protocols. scielo.br Furthermore, these systems allow for better control over reaction parameters like temperature and residence time, leading to greater product consistency and reduced formation of byproducts. scielo.br
Table 2: Comparison of Batch vs. Continuous Flow for Ester Synthesis
| Feature | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Process Type | Discontinuous; reactants loaded at the start, product removed at the end. | Continuous; reactants are constantly fed, and product is constantly removed. scielo.br |
| Water Removal | Often requires additives like molecular sieves. ekb.eg | Byproduct stream can be continuously separated, driving equilibrium. scielo.br |
| Efficiency | Longer reaction times are often required to reach high conversion. scielo.br | Shorter residence times can achieve higher or comparable conversions. scielo.br |
| Control | Less precise control over temperature and mixing gradients. | Excellent control over reaction parameters, leading to better reproducibility. scielo.br |
| Scalability | Scaling up can be challenging and may alter reaction profiles. | More easily scalable by extending operation time or parallelizing reactors. numberanalytics.com |
| Energy Consumption | Potentially higher due to longer heating/cooling cycles. | Generally lower energy consumption due to smaller reaction volumes and steady-state operation. scielo.br |
Future research will focus on designing and optimizing continuous flow systems specifically for this compound synthesis, exploring different reactor types (e.g., microreactors, packed-bed reactors) and integrating them with downstream purification steps for a fully automated and efficient production line. numberanalytics.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by providing powerful tools for prediction, design, and automation. researchgate.netyoutube.com The integration of these technologies can accelerate the discovery and optimization of synthesis routes for molecules like this compound.
Predictive Modeling for Reaction Outcomes
Automated Synthesis and Optimization
The combination of AI with robotic platforms enables the automated synthesis and optimization of chemical processes. google.com An AI algorithm can design an experimental plan, which is then executed by an automated synthesis module. The results of these experiments are fed back to the AI, which then refines its models and designs the next set of experiments in a closed loop.
Nanotechnology and Microencapsulation Research for Controlled Release Systems
Nanotechnology and microencapsulation offer powerful techniques for creating advanced delivery systems. nih.govnih.gov For this compound, these technologies open up new possibilities for its application by enabling its controlled and targeted release. preprints.orgmdpi.com Microencapsulation is a process where an active ingredient, the core, is coated with another material, the shell, to protect it from the environment and control its release. nih.gov
The hydrophobic nature and moderate viscosity of this compound make it a suitable candidate for encapsulation within various nanocarriers, such as nanospheres or nanocapsules. doi.org These systems can act as reservoirs, providing a sustained release of the ester over time. preprints.org The release can be triggered by specific stimuli, such as changes in pH or temperature, or by mechanical rupture. mdpi.comnih.gov
Research in this area will focus on developing and optimizing encapsulation techniques for this compound. The choice of encapsulation method and shell material is critical as it determines the stability, loading capacity, and release characteristics of the final product. nih.gov
Table 3: Common Microencapsulation Techniques for Lipophilic Compounds
| Technique | Description | Potential Application for this compound |
|---|---|---|
| Spray Drying | An emulsion containing the core material (this compound) and a shell material is atomized into a hot air chamber, causing rapid evaporation of the solvent and formation of microcapsules. nih.gov | Production of dry, stable powders containing this compound for use in cosmetics or other formulations. |
| Interfacial Polymerization | The shell is formed by a polymerization reaction that occurs at the interface of an emulsion's droplets. nih.gov | Creating robust microcapsules with well-defined wall thickness for controlled, slow release in lubricant applications. google.com |
| Emulsification-Solvent Evaporation | A polymer and the core material are dissolved in a volatile solvent, which is then emulsified in a non-miscible liquid. The solvent is then evaporated, causing the polymer to precipitate and form capsules around the core. nih.gov | Encapsulating this compound in biodegradable polymers for applications requiring environmentally friendly release systems. |
| Coacervation | Phase separation of a polymer from a solution is induced to form a coating around the core material dispersed in the same solution. doi.org | Creating seamless microcapsules for flavor and fragrance applications where controlled release is desired. |
Future studies will likely investigate stimuli-responsive nanocarriers that can release this compound on demand. mdpi.comnih.gov For instance, pH-sensitive polymer shells could be designed to release the ester in specific environments, which could be beneficial in targeted drug delivery or advanced cosmetic formulations. nih.gov The development of these sophisticated controlled-release systems will significantly expand the functional applications of this compound.
Interdisciplinary Approaches in Bio-based Chemistry
The synthesis and application of this compound are increasingly benefiting from interdisciplinary research that merges chemistry with biology and materials science. A significant area of focus is the use of biocatalysts, such as lipases, for its synthesis. researchgate.net This enzymatic approach offers a greener alternative to traditional chemical methods, which often rely on strong acid catalysts like sulfuric acid.
Bio-based transformations are a cornerstone of this interdisciplinary approach. acs.org Research has demonstrated the feasibility of producing this compound and similar esters using enzymes from various microbial sources, including Candida antarctica and Rhizomucor miehei. researchgate.net These enzymatic processes are often carried out in solvent-free systems or green solvents, reducing the environmental impact. mdpi.com For instance, studies on the enzymatic synthesis of similar esters have highlighted the use of immobilized lipases, which allow for easier separation and reuse of the catalyst, further enhancing the sustainability of the process. researchgate.netusm.my
Furthermore, the integration of biological and chemical strategies is leading to the development of novel bio-based materials. unibe.ch For example, research into the valorization of lactate (B86563) esters, which share structural similarities with this compound, is paving the way for the creation of new (meth)acrylic polymers with diverse properties. acs.org This highlights a trend towards using bio-derived molecules as building blocks for advanced materials. The principles of biorefinery, which involve the conversion of biomass into a range of bio-based products, are also being applied, with lignocellulosic biomass seen as a sustainable source for the alcohols and acids needed for ester production. researchgate.net
Table 1: Research Findings in Interdisciplinary Bio-based Chemistry of Esters
| Research Area | Key Findings | Relevant Compounds |
| Biocatalysis | Lipase-catalyzed synthesis offers high selectivity and milder reaction conditions. usm.my Immobilized enzymes enhance reusability. researchgate.net | Candida antarctica lipase (B570770), Rhizomucor miehei lipase |
| Green Solvents | Deep eutectic solvents (DES) and ionic liquids are being explored as environmentally friendly reaction media. mdpi.comacs.org | Choline chloride, 1-Butyl-3-Methylimidazolium Chloride |
| Biorefinery | Lignocellulosic biomass is a potential renewable feedstock for producing alcohols and fatty acids. researchgate.net | Cellulose, Lignin |
| Bio-based Polymers | Bio-derived esters and amides are being used as monomers for novel polymers. acs.org | Lactate esters, Lactate amides |
Exploration of Novel Chemical Reactivity and Derivatization
Beyond its synthesis, researchers are exploring new chemical reactions and derivatization methods for this compound to create novel molecules with unique functionalities. Derivatization is a key strategy for modifying the chemical and physical properties of this compound, making it suitable for a wider range of applications.
One area of exploration is the transesterification of this compound with other alcohols or acids to produce different esters. This reaction allows for the fine-tuning of properties such as viscosity, volatility, and solubility. For analytical purposes, derivatization to methyl esters is a common practice to improve detection by techniques like gas chromatography-mass spectrometry (GC-MS). chemie-brunschwig.ch
The development of novel derivatives extends to more complex molecular structures. For example, research into the esterification of erythritol (B158007) with lauric acid to produce erythritol tetra laurate demonstrates the potential for creating new phase change materials for thermal energy storage. researchgate.net This highlights how derivatization can lead to materials with advanced functional properties.
Furthermore, the reactivity of the ester group itself can be exploited. Hydrolysis, the reverse of esterification, can be used to release lauric acid and isobutanol. This controlled release mechanism is being investigated for applications in drug delivery systems. The exploration of novel catalysts, including organometallic catalysts, also opens up new possibilities for derivatizing polysaccharides and other complex molecules with laurate groups. google.com
The analysis of these new derivatives often requires advanced analytical techniques. Methods involving derivatization followed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying and quantifying these novel compounds. researchgate.netresearchgate.netd-nb.info
Q & A
Q. What controls are critical when assessing this compound’s biodegradation in environmental samples?
- Methodological Answer : Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation. Monitor CO₂ evolution via respirometry and quantify intermediate metabolites (e.g., lauric acid) using LC-MS. Normalize data against reference compounds (e.g., cellulose for aerobic degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
